molecular formula C15H28NNaO3 B610911 Sodium N-lauroylalanine CAS No. 55535-58-5

Sodium N-lauroylalanine

Cat. No.: B610911
CAS No.: 55535-58-5
M. Wt: 293.38
InChI Key: LFUXMTKAILZVTA-ZOWNYOTGSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium N-lauroylalanine is an N-acyl amino acid surfactant (NAAS) valued in research for its mild properties and biodegradability. Its molecular structure, featuring a lauroyl fatty acid chain and an alanine head group, enables unique self-assembly behavior driven by intermolecular hydrogen bonding. This property is critical for investigating the formation and stability of various aggregate structures, such as spherical micelles and vesicles, in aqueous systems . Research applications include the study of oil recovery processes, where its surfactant activity promotes the release of adhered crude oil from environmental surfaces like sand and rock . Furthermore, it serves as a key compound in developing and characterizing sustainable chemical synthesis pathways. The exploration of novel biocatalysts, such as aminoacylase enzymes, for the green production of N-lauroyl-L-alanine highlights its role in advancing environmentally benign manufacturing processes . As a model surfactant, it provides a versatile platform for fundamental and applied studies in colloid science, formulation technology, and green chemistry. This product is strictly for research purposes in these fields.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;(2S)-2-(dodecanoylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO3.Na/c1-3-4-5-6-7-8-9-10-11-12-14(17)16-13(2)15(18)19;/h13H,3-12H2,1-2H3,(H,16,17)(H,18,19);/q;+1/p-1/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUXMTKAILZVTA-ZOWNYOTGSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NC(C)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)N[C@@H](C)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40204101
Record name Sodium N-lauroylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40204101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55535-58-5
Record name Sodium N-lauroylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055535585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium N-lauroylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40204101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SODIUM N-LAUROYLALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WNM2WU329B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Biodegradable Anionic Amino Acid Surfactants: From Synthesis to Application in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Paradigm Shift in Surfactant Chemistry

In recent years, the scientific community has witnessed a significant shift towards sustainable and biocompatible materials, a trend that is profoundly impacting the development of new excipients in the pharmaceutical and life sciences sectors. Among these innovations, biodegradable anionic amino acid surfactants have emerged as a class of molecules with immense potential.[1][2] Derived from natural and renewable resources, these surfactants offer a compelling combination of high performance, excellent biocompatibility, and a favorable environmental profile, positioning them as superior alternatives to traditional petroleum-based surfactants.[1][2][3]

This technical guide provides a comprehensive overview of biodegradable anionic amino acid surfactants for researchers, scientists, and drug development professionals. We will delve into the core principles of their synthesis, explore their physicochemical properties, and detail the methodologies for evaluating their biodegradability and cytotoxicity. Furthermore, we will illuminate their burgeoning applications in advanced drug delivery systems, offering insights into how these versatile molecules can be leveraged to overcome formulation challenges and enhance therapeutic efficacy.

I. The Molecular Architecture and Classification of Anionic Amino Acid Surfactants

Anionic amino acid surfactants are amphiphilic molecules characterized by a hydrophilic amino acid headgroup and a hydrophobic fatty acid tail. The negative charge is conferred by the carboxylate group of the amino acid. The general structure can be visualized as a union of nature's building blocks:

  • The Hydrophilic Headgroup: This is typically derived from amino acids such as glycine, sarcosine, glutamic acid, aspartic acid, or alanine.[4] The presence of the amino acid moiety imparts unique properties such as mildness and biocompatibility.

  • The Hydrophobic Tail: This is a long-chain fatty acid, often derived from renewable sources like coconut oil or palm oil. The length and saturation of the fatty acid chain significantly influence the surfactant's surface activity, solubility, and foaming properties.

The linkage between the amino acid and the fatty acid is most commonly an amide bond, formed by the acylation of the amino group of the amino acid. This amide linkage is susceptible to enzymatic cleavage, which is a key factor in the high biodegradability of these surfactants.

A list of common biodegradable anionic amino acid surfactants includes:

  • Sodium Cocoyl Glycinate: Derived from coconut oil fatty acids and glycine, it is known for its excellent foaming properties and mildness, making it a popular choice in facial cleansers and other personal care products.[5]

  • Sodium Lauroyl Sarcosinate: Formed from lauric acid and sarcosine (N-methylglycine), this surfactant exhibits good cleansing and foaming abilities and is noted for its stability and compatibility with other ingredients.

  • Disodium Cocoyl Glutamate: A derivative of coconut oil fatty acids and glutamic acid, this surfactant is exceptionally mild and is well-suited for sensitive skin formulations.[6][7] It is highly biodegradable and environmentally friendly.[6][7]

  • Potassium Cocoyl Alaninate: This surfactant, derived from coconut fatty acids and alanine, provides a rich and creamy lather and is known for its conditioning effects.

II. Synthesis of Anionic Amino Acid Surfactants: The Schotten-Baumann Reaction and Greener Alternatives

The industrial production of anionic amino acid surfactants has traditionally been dominated by the Schotten-Baumann reaction.[8] However, the drive for more sustainable and environmentally friendly processes has led to the exploration of alternative synthesis routes.

The Schotten-Baumann Condensation: A Well-Established Pathway

This method involves the acylation of an amino acid with a fatty acid chloride in the presence of a base. The reaction is typically carried out in an aqueous medium at a controlled temperature and pH.

Caption: A simplified workflow of the ISO 14593 CO2 Headspace Test for biodegradability.

Experimental Protocol: ISO 14593 CO2 Headspace Test [9][10] Materials:

  • Gas-tight glass vessels (e.g., serum bottles) with septa and crimp seals

  • Carbon analyzer or gas chromatograph

  • Orbital shaker

  • Test surfactant

  • Mineral salts medium (as specified in ISO 14593)

  • Inoculum (e.g., activated sludge from a wastewater treatment plant)

  • Reference substance (e.g., sodium benzoate)

  • Inorganic carbon-free water

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of the test surfactant in inorganic carbon-free water. Add the stock solution to the mineral salts medium in the test vessels to achieve a final concentration of 10-20 mg of organic carbon per liter.

  • Inoculation: Add the inoculum to the test vessels. The volume of inoculum should be sufficient to provide a microbial population that can effectively degrade the surfactant.

  • Incubation: Seal the vessels and place them on an orbital shaker in the dark at a constant temperature of 20-25°C for 28 days.

  • CO2 Measurement: At regular intervals, measure the concentration of CO2 in the headspace of the test vessels using a gas chromatograph or a carbon analyzer.

  • Blank and Reference Controls: Run parallel experiments with blank controls (containing only the inoculum and mineral medium) and reference controls (containing a readily biodegradable substance like sodium benzoate).

  • Calculation of Biodegradation: Calculate the percentage of biodegradation by comparing the amount of CO2 produced in the test vessels to the theoretical amount of CO2 that would be produced if the surfactant were completely mineralized.

Data Presentation: Biodegradability of Anionic Amino Acid Surfactants

SurfactantBiodegradability (%)Test Method
Sodium Lauroyl SarcosinateReadily biodegradableEPA assessment indicates rapid degradation [11]
Disodium Cocoyl GlutamateHighly biodegradableManufacturer data and environmental assessments [6][7]
Sodium Cocoyl GlycinateReadily biodegradableGeneral literature and supplier information [3]

Note: Specific quantitative data from standardized tests are often found in manufacturer's technical data sheets and regulatory submissions.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [12][13][14][15] Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells. [12][13][14][15]

Caption: A step-by-step workflow of the MTT assay for determining cytotoxicity.

Experimental Protocol: MTT Assay for Surfactant Cytotoxicity [12][13][14][15] Materials:

  • Human cell line (e.g., HaCaT keratinocytes, dermal fibroblasts)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

  • Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the test surfactant. Include untreated control wells.

  • Incubation: Incubate the plate for a specified exposure time (e.g., 24 or 48 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each surfactant concentration relative to the untreated control. The IC50 value (the concentration of surfactant that causes a 50% reduction in cell viability) can be determined by plotting a dose-response curve.

Data Presentation: Cytotoxicity of Anionic Amino Acid Surfactants

SurfactantCell LineIC50 (µg/mL)Exposure Time (h)Reference
Sodium Cocoyl GlutamateHaCaT>320 (-UVB)24[16]
Sodium Lauroyl GlutamateHaCaT>320 (-UVB)24[16]
Sodium Myristoyl GlutamateHaCaT~160 (-UVB)24[16]

Note: IC50 values can vary depending on the cell line, exposure time, and specific assay conditions.

V. Applications in Drug Development: Enhancing Delivery and Bioavailability

The favorable safety profile and unique physicochemical properties of anionic amino acid surfactants make them highly attractive for a variety of applications in drug development, particularly in the formulation of advanced drug delivery systems.

Transdermal Drug Delivery

Anionic amino acid surfactants can act as permeation enhancers in transdermal drug delivery systems. They can disrupt the highly organized structure of the stratum corneum, the main barrier to drug absorption through the skin, thereby increasing the penetration of active pharmaceutical ingredients (APIs). Their mildness is a significant advantage in this application, as it minimizes the risk of skin irritation.

Recent studies have shown the potential of amino acid-based surfactants to enhance the transdermal delivery of nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. [17][18]The formation of ion pairs between the anionic surfactant and a cationic form of the drug can create a more lipophilic complex, facilitating its passage through the skin.

Niosomes and Other Nanoparticle Systems

Niosomes are vesicular drug delivery systems composed of non-ionic surfactants and cholesterol. [17][18][19][20][21]While traditionally formulated with non-ionic surfactants, the principles of vesicular formation can be extended to systems incorporating anionic amino acid surfactants, often in combination with other lipids or surfactants, to create stable nanocarriers for both hydrophilic and hydrophobic drugs. [17][18][19][20][21]

Caption: A simplified diagram of a niosome, illustrating its bilayer structure.

These nanocarriers offer several advantages:

  • Enhanced Drug Solubility and Stability: They can encapsulate poorly water-soluble drugs within their hydrophobic bilayer, improving their solubility and protecting them from degradation.

  • Controlled and Targeted Delivery: The release of the encapsulated drug can be modulated, and the surface of the nanoparticles can be functionalized for targeted delivery to specific tissues or cells.

  • Improved Bioavailability: By protecting the drug from premature metabolism and enhancing its absorption, these systems can significantly improve bioavailability.

Anionic amino acid surfactants can also be used in the formulation of other lipid-based nanoparticles, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), where they act as stabilizers for the lipid matrix.

VI. Conclusion and Future Perspectives

Biodegradable anionic amino acid surfactants represent a significant advancement in the field of excipient science. Their derivation from renewable resources, coupled with their excellent performance, mildness, and favorable safety and environmental profiles, makes them highly desirable for a wide range of applications in the pharmaceutical and life sciences industries. For drug development professionals, these versatile molecules offer innovative solutions to formulation challenges, from enhancing the transdermal delivery of small molecules to enabling the development of sophisticated nanoparticle-based drug delivery systems.

As research in this area continues to evolve, we can anticipate the development of novel amino acid-based surfactants with tailored properties for specific therapeutic applications. The exploration of new amino acid headgroups, fatty acid chains, and greener synthesis methods will undoubtedly expand the utility of this remarkable class of molecules, further solidifying their role as key enablers of next-generation drug products.

References

  • Jhaumeer Laulloo, S., et al. (2024). Amino Acid-Based Surfactants as Drug Carriers for the Nonsteroidal Anti-Inflammatory Drug (NSAID) Ibuprofen. Letters in Applied NanoBioScience, 13(2), 55. [Link]

  • ResearchGate. (2025). Amino Acid-Based Surfactants as Drug Carriers for the Nonsteroidal Anti-Inflammatory Drug (NSAID) Ibuprofen. [Link]

  • MDPI. (2025). A Comprehensive Review of Niosomes: Composition, Structure, Formation, Characterization, and Applications in Bioactive Molecule Delivery Systems. MDPI. [Link]

  • Ataman Kimya. (n.d.). DISODIUM COCOYL GLUTAMATE. Ataman Kimya. [Link]

  • IJRTI. (2021). Niosomes as Novel Drug Delivery System. International Journal for Research Trends and Innovation, 7(6), 1115-1122. [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Niosomal Drug Delivery System: The Magic Bullet. Journal of Applied Pharmaceutical Science. [Link]

  • Ataman Kimya. (n.d.). DISODIUM COCOYL GLUTAMATE. Ataman Kimya. [Link]

  • SciSpace. (n.d.). MTT Assay Principle. SciSpace. [Link]

  • Data Insights Market. (2025). Disodium Cocoyl Glutamate Trends and Forecast 2025-2033. Data Insights Market. [Link]

  • Situ Biosciences. (n.d.). ISO 14593 - Ultimate Aerobic Biodegradation. Situ Biosciences. [Link]

  • RSC Publishing. (2026). Chemoselective enzymatic acylation of glycine as a green route to N-acyl amino acid surfactants. RSC Publishing. [Link]

  • ResearchGate. (n.d.). In vitro IC 50 values for cytotoxicity and antiproliferation tests on HaCaT cells. ResearchGate. [Link]

  • Chalmers Publication Library. (n.d.). Development of amino acid-based surfactants: from synthesis to applications. Chalmers Publication Library. [Link]

  • PMC. (n.d.). A Review on Interactions between Amino Acids and Surfactants as Well as Their Impact on Corrosion Inhibition. PMC. [Link]

  • Letters in Applied NanoBioScience. (2024). Amino Acid-Based Surfactants as Drug Carriers for the Nonsteroidal Anti-Inflammatory Drug (NSAID) Ibuprofen. Letters in Applied NanoBioScience. [Link]

  • Taylor & Francis Online. (n.d.). Anionic surfactant – Knowledge and References. Taylor & Francis Online. [Link]

  • MDPI. (2020). The Design of Anionic Surfactant-Based Amino-Functionalized Mesoporous Silica Nanoparticles and their Application in Transdermal Drug Delivery. MDPI. [Link]

  • ResearchGate. (n.d.). IC 50 values obtained for all the extracts in HaCaT cells, with 24 h... ResearchGate. [Link]

  • GLP. (n.d.). BIODEGRABILITY ISO 11734, ISO 14593, OECD 301. GLP. [Link]

  • Situ Biosciences. (n.d.). ISO 14593 - Ultimate Aerobic Biodegradation. Situ Biosciences. [Link]

  • MDPI. (2014). In Vitro Cytotoxicity and Phototoxicity Assessment of Acylglutamate Surfactants Using a Human Keratinocyte Cell Line. MDPI. [Link]

  • ResearchGate. (n.d.). Schematic diagram of experimental setup for measuring the amount of carbon dioxide evolved. ResearchGate. [Link]

  • Portal de Revistas da USP. (n.d.). In vitro evaluation of the cytotoxicity and eye irritation potential of preservatives widely used in cosmetics. Portal de Revistas da USP. [Link]

  • Regulations.gov. (2021). UNITED STATES ENVIRONMENTAL PROTECTION AGENCY WASHINGTON, D.C. 20460 MEMORANDUM. Regulations.gov. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • ResearchGate. (n.d.). Values of IC 50 (mM) in human normal dermal fibroblasts. ResearchGate. [Link]

  • LACOMET. (n.d.). Aerobic Biodegradability in Organic Substances: A Top-Down Approach for Estimating Measurement Uncertainty. LACOMET. [Link]

  • Aropha. (n.d.). Biodegradation Test Method Overview. Aropha Resource Center. [Link]

  • PMC. (n.d.). Cellular Distribution and Ultrastructural Changes in HaCaT Cells, Induced by Podophyllotoxin and Its Novel Fluorescent Derivative, Supported by the Molecular Docking Studies. PMC. [Link]

  • iTeh Standards. (n.d.). EN ISO 14593 2005 - Water Quality Aerobic Biodegradability CO2. iTeh Standards. [Link]

  • iTeh Standards. (n.d.). ISO 14593:199(E). iTeh Standards. [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • ASRO. (2003). Water quality. Evaluation of ultimate aerobic biodegradability of organic compounds in aqueous medium. Method by analysis of inorganic carbon in sealed vessels (CO2 headspace test). ASRO. [Link]

  • Google Patents. (n.d.). KR20170042140A - Method for preparing N-acyl glycinate or salt thereof and use of composition for personal care products.
  • AIDIC. (2019). Synthesis of eco-friendly amino acid biosurfactants and characterization of interfacial properties for cosmetics and household products. AIDIC. [Link]

  • CIR. (n.d.). Safety Assessment of Amino Acid Alkyl Amides as Used in Cosmetics. CIR Report Data Sheet. [Link]

  • PMC. (2022). Characterisation of cytotoxicity and immunomodulatory effects of glycolipid biosurfactants on human keratinocytes. PMC. [Link]

  • Google Patents. (n.d.). US9187407B2 - Method to produce N-acyl amino acid surfactants using N-acyl amino acid surfactants or the corresponding anhydrides as catalysts.
  • Google Patents. (n.d.). METHOD TO PRODUCE N-ACYL AMINO ACID SURFACTANTS USING N-ACYL AMINO ACID SURFACTANTS OR THE CORRESPONDING ANHYDRIDES AS CATALYSTS.

Sources

In-Depth Technical Guide: Sodium N-Lauroylalanine CMC & Physicochemical Properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the critical micelle concentration (CMC) and physicochemical behavior of Sodium N-lauroylalanine. This document is structured for researchers requiring precise data, validated experimental protocols, and mechanistic insights into amino acid-based surfactants.

Executive Summary & Chemical Identity

This compound (SLA) is an anionic amino acid-based surfactant synthesized from lauric acid (C12) and L-alanine. Unlike traditional sulfates (e.g., SDS), SLA belongs to the "green surfactant" class, characterized by high biodegradability, low cytotoxicity, and a chiral head group that influences self-assembly.

The Critical Micelle Concentration (CMC) is the thermodynamic threshold where SLA monomers spontaneously aggregate into micelles. For SLA, this value is governed by the delicate balance between the hydrophobic effect of the dodecyl tail and the steric/electrostatic repulsion of the alanine head group.

Chemical Profile
PropertyDetail
IUPAC Name Sodium 2-(dodecanoylamino)propanoate
Common Name Sodium N-lauroyl-L-alaninate
Molecular Formula C₁₅H₂₈NNaO₃
Molecular Weight ~293.38 g/mol
Head Group L-Alanine (Carboxylate + Amide linkage)
Tail Group Lauroyl (C12 alkyl chain)

Critical Micelle Concentration (CMC) Values[2][3][4][5][6][7][8][9][10][11]

The CMC of this compound is distinct from its homologs (Glycinate, Sarcosinate) due to the presence of the methyl side chain on the


-carbon of the alanine moiety. This methyl group adds hydrophobicity, slightly lowering the CMC compared to the glycinate derivative.
Primary CMC Data
SurfactantCMC (mM) @ 25°CCMC (g/L)Ref
This compound (SLA) 11.7 ± 0.5 ~3.43 [1][2]
Sodium N-lauroylglycinate (SLG)~12.0~3.35[1][3]
Sodium N-lauroylsarcosinate (SLS)~14.6~4.28[3][4]
Sodium N-lauroylvalinate (SLV)~7.0~2.35[1]

Mechanistic Insight: The trend Glycinate (12 mM) > Alaninate (11.7 mM) > Valinate (7.0 mM) follows the increasing hydrophobicity of the amino acid side chain (H < CH₃ < CH(CH₃)₂).

  • Alanine Effect: The methyl group in SLA provides a small increment in hydrophobicity compared to Glycine, favoring micellization at slightly lower concentrations.

  • Sarcosinate Deviation: Although Sarcosine (N-methylglycine) has a methyl group, it is on the nitrogen atom, creating steric hindrance that disrupts head-group packing, raising the CMC to ~14.6 mM despite the added carbon.

Factors Influencing SLA CMC[3][6][10][12]
  • Temperature: CMC typically exhibits a U-shaped dependence. For SLA, the minimum CMC is near 25-30°C. Above this, thermal agitation disrupts micelle stability; below, solubility limits (Krafft point) may interfere.

  • Counterions: Addition of Na⁺ (e.g., NaCl) compresses the electrical double layer, significantly reducing the CMC.

    • Rule of Thumb:

      
      .
      
  • pH Sensitivity: SLA is a weak acid salt.

    • pH > 8: Fully ionized (anionic surfactant behavior).

    • pH < 6: Protonation of the carboxylate begins, leading to "acid-soap" formation (dimers of R-COO⁻ and R-COOH), which drastically changes aggregation behavior and can lead to precipitation.

Experimental Protocols for CMC Determination

To ensure data integrity, use two independent methods to validate the CMC.

Method A: Surface Tension (Wilhelmy Plate)

Best for: Precision and determining surface excess (


).

Protocol:

  • Preparation: Prepare a 50 mM stock solution of this compound in ultrapure water (resistivity 18.2 MΩ·cm). Adjust pH to 9.0 using NaOH to ensure full ionization.

  • Cleaning: Flame the platinum Wilhelmy plate until glowing orange to remove organic contaminants.

  • Titration: Use an automated tensiometer to dose the stock into a water reservoir.

  • Equilibration: Allow 3-5 minutes between additions for surface equilibrium.

  • Plotting: Plot Surface Tension (

    
    ) vs. 
    
    
    
    .[1]
  • Calculation: The CMC is the intersection of the linear slope (Gibbs adsorption region) and the steady-state plateau (micellar region).

Method B: Conductivity

Best for: Ionic surfactants like SLA; robust and rapid.

Protocol:

  • Setup: Calibrate a conductivity probe with 0.01 M KCl standard.

  • Titration: Start with 20 mL of water. Add concentrated SLA stock (e.g., 100 mM) stepwise.

  • Measurement: Record Specific Conductivity (

    
    ) after each addition.
    
  • Analysis: Plot

    
     vs. Concentration (
    
    
    
    ).
    • Pre-CMC: High slope (free ions + counterions).

    • Post-CMC: Lower slope (micelles bind counterions, reducing mobility).

    • Validation: The intersection of the two linear regions is the CMC.[1]

Diagram: CMC Determination Workflow

CMC_Workflow Start Start: Purified SLA Stock Prepare Stock (50mM) pH 9.0 (NaOH) Start->Stock Method1 Method A: Surface Tension Stock->Method1 Method2 Method B: Conductivity Stock->Method2 Data1 Plot: u03b3 vs log(C) Method1->Data1 Data2 Plot: u03ba vs C Method2->Data2 Analysis1 Intersection: Gibbs Slope / Plateau Data1->Analysis1 Analysis2 Intersection: Pre/Post Micellar Slopes Data2->Analysis2 Result Confirmed CMC (11.7 mM) Analysis1->Result Compare Analysis2->Result

Caption: Dual-method workflow for validating CMC values, ensuring exclusion of artifacts from impurities.

Synthesis & Purity Control

Commercial samples often contain free fatty acids or inorganic salts which artificially depress the CMC. For research-grade measurements, in-house synthesis or rigorous purification is required.

Schotten-Baumann Synthesis Protocol

Reaction: Lauroyl Chloride + L-Alanine + NaOH


 this compound + NaCl + H₂O
  • Dissolution: Dissolve 0.1 mol L-Alanine in 50 mL water containing 0.1 mol NaOH. Add 30 mL acetone to improve solubility of the chloride.

  • Acylation: Cool to 10°C. Dropwise add 0.11 mol Lauroyl Chloride while simultaneously adding 20% NaOH solution to maintain pH 9-10 .

    • Critical Control: If pH drops < 8, hydrolysis of lauroyl chloride competes with amidation.

  • Acidification: After 2 hours, acidify to pH 1-2 with HCl. The N-lauroylalanine acid will precipitate as a white solid.

  • Purification: Filter and wash the solid with hexane (removes fatty acid) and water (removes salts). Recrystallize from ethanol/water.

  • Neutralization: Disperse the purified acid in water and neutralize with equimolar NaOH to obtain the sodium salt.

Diagram: Synthesis Pathway

Synthesis Reactants Lauroyl Chloride + L-Alanine Reaction Schotten-Baumann Reaction pH 9-10, 10°C, Acetone/Water Reactants->Reaction Acidification Acidification (HCl, pH 1-2) Precipitate N-Lauroylalanine Acid Reaction->Acidification Purification Wash (Hexane/Water) Recrystallize (EtOH) Acidification->Purification Neutralization Neutralize with NaOH Freeze Dry Purification->Neutralization Product Pure this compound Neutralization->Product

Caption: Step-by-step synthesis ensuring removal of fatty acid byproducts which can skew CMC data.

Applications in Drug Delivery

The CMC value of 11.7 mM is relatively high compared to nonionic surfactants (e.g., Tweens), which has specific implications for drug delivery:

  • Rapid Demicellization: Upon dilution in the bloodstream (below CMC), SLA micelles disassemble quickly. This makes them suitable for transdermal delivery (enhancing skin penetration via lipid disruption) rather than long-circulating systemic carriers.

  • Solubilization Capacity: The alanine head group forms a compact palisade layer, effectively solubilizing hydrophobic drugs like curcumin or ibuprofen.

  • Safety: As an amino acid derivative, SLA degrades into lauric acid and alanine, metabolic substrates that pose minimal toxicity compared to synthetic surfactants.

References

  • Miyagishi, S., et al. (1989). Aggregation Behavior of Sodium Salts of N-Acylamino Acids in Aqueous Solution. Journal of Colloid and Interface Science. [Link verified: Confirms CMC trend Gly > Ala > Val]
  • Dey, J., et al. (2018).[2] A comparison of the self-assembly behaviour of sodium N-lauroyl sarcosinate and sodium N-lauroyl glycinate. Journal of Colloid and Interface Science. [Source of comparative data]

  • Bordes, R., & Holmberg, K. (2015). Amino acid-based surfactants – Do they deserve more attention?. Advances in Colloid and Interface Science. [Review of physicochemical properties]
  • Rudra, R., et al. (2018).

Sources

Beyond the Sulfate Standard: A Technical Guide to Green Surfactant Alternatives in Pharmaceutical Sciences

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Greener Surfactants

Sodium Dodecyl Sulfate (SDS), a ubiquitous anionic surfactant, has long been a workhorse in the pharmaceutical industry for its potent solubilizing, emulsifying, and detergent properties. Its utility in drug formulation, biopharmaceutical processing, and analytical applications is well-documented. However, the growing emphasis on green chemistry and sustainable development has cast a critical eye on SDS, primarily due to its potential for skin irritation, aquatic toxicity, and its petroleum-based origins.[1] For researchers and drug development professionals, the imperative is clear: to identify and validate high-performing, environmentally benign alternatives that do not compromise on efficacy or safety.

This in-depth technical guide provides a comprehensive overview of green chemistry alternatives to SDS, with a focus on their synthesis, properties, and applications in pharmaceutical sciences. We will delve into the core scientific principles underpinning these alternatives, provide validated experimental protocols for their evaluation, and offer a comparative analysis to guide formulation decisions.

The Case Against the Standard: Technical & Environmental Profile of SDS

While readily biodegradable, the ecotoxicological effects of SDS on aquatic organisms are a significant concern.[2] Studies have shown that it can be toxic to various aquatic life forms, and its widespread use contributes to its presence in water bodies.[2][3] From a formulation perspective, the harshness of SDS can lead to skin and eye irritation, making it unsuitable for certain topical, ophthalmic, and parenteral applications.[4] Furthermore, its potential to denature proteins can be a significant drawback in the formulation of biologics.

A New Generation of Surfactants: Green Alternatives Explored

The quest for greener alternatives has led to the development and characterization of several classes of surfactants derived from renewable resources. These alternatives often boast improved biocompatibility, lower toxicity, and a more favorable environmental profile.

Alkyl Polyglycosides (APGs): The Sugar-Based Workhorses

Alkyl Polyglycosides (APGs) are non-ionic surfactants synthesized from renewable raw materials, typically fatty alcohols derived from coconut or palm kernel oil and glucose from corn or wheat starch.[5][6][7] Their benign nature, ready biodegradability, and excellent dermatological compatibility make them a compelling alternative to SDS.[6]

Synthesis: The industrial production of APGs is typically achieved through a one-step or two-step acid-catalyzed Fischer glycosylation reaction. In the direct glucosidation process, a fatty alcohol reacts directly with glucose at elevated temperatures under acidic catalysis, with the removal of water driving the reaction forward.[8]

APG_Synthesis FattyAlcohol Fatty Alcohol (from Coconut/Palm Oil) Reaction Fischer Glycosylation (120-160°C, vacuum) FattyAlcohol->Reaction Glucose Glucose (from Corn/Wheat) Glucose->Reaction AcidCatalyst Acid Catalyst (e.g., H2SO4) AcidCatalyst->Reaction APG Alkyl Polyglycoside Reaction->APG Water Water (removed) Reaction->Water

Properties and Pharmaceutical Applications: APGs exhibit low critical micelle concentrations (CMCs), good foaming properties, and excellent emulsifying capabilities.[9] Their non-ionic nature makes them compatible with a wide range of active pharmaceutical ingredients (APIs) and other excipients. In pharmaceuticals, APGs are increasingly used in:

  • Topical and Transdermal Delivery: Their mildness makes them ideal for skin-contact applications, where they can act as solubilizers and penetration enhancers.[10][11] APG-based microemulsions are being explored for their high drug-loading capacity.[10]

  • Ophthalmic Formulations: Due to their low irritation potential, APGs are being investigated as alternatives to harsher surfactants in eye drops.

  • Parenteral Formulations: Certain grades of APGs are being considered for use in injectable formulations as solubilizing agents for poorly water-soluble drugs.[12]

Saponins: Nature's Own Surfactants

Saponins are a diverse class of naturally occurring glycosides found in a wide variety of plants.[13] They possess a unique structure consisting of a hydrophobic aglycone (triterpenoid or steroid) and one or more hydrophilic sugar chains, giving them their amphiphilic character.[13]

Source and Extraction: Saponins are typically extracted from plant sources like Quillaja saponaria (soapbark tree), soapnut, and ginseng. The extraction process usually involves aqueous or alcoholic extraction followed by purification steps.

Properties and Pharmaceutical Applications: Saponins are known for their excellent foaming and emulsifying properties.[3][14][15] They can exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and immunomodulatory effects.[5][13] Their applications in drug development are multifaceted:

  • Vaccine Adjuvants: Certain purified saponins, most notably QS-21 from Quillaja saponaria, are potent vaccine adjuvants that enhance the immune response to antigens.[10][12][15][16][17]

  • Permeation Enhancers: Saponins can interact with cell membranes, reversibly increasing their permeability. This property is being leveraged to enhance the absorption of orally administered drugs.

  • Drug Delivery Systems: The ability of saponins to form micelles and complexes with drugs makes them promising candidates for novel drug delivery systems.[13]

Rhamnolipids: The Microbial Powerhouses

Rhamnolipids are a class of glycolipid biosurfactants produced by various bacteria, most notably Pseudomonas aeruginosa.[18] They are composed of one or two rhamnose sugar molecules linked to one or two β-hydroxy fatty acid chains.

Biosynthesis: Rhamnolipid biosynthesis is a complex enzymatic process involving several key genes. The pathway begins with precursors from central metabolic pathways, such as fatty acid synthesis and activated sugars.[18][19][20][21]

Rhamnolipid_Biosynthesis cluster_precursors Precursors FattyAcid β-Hydroxy Fatty Acids RhlA RhlA FattyAcid->RhlA dTDP_Rhamnose dTDP-L-Rhamnose RhlB RhlB dTDP_Rhamnose->RhlB RhlC RhlC dTDP_Rhamnose->RhlC HAA HAA (Hydroxyalkanoyloxy alkanoate) RhlA->HAA Mono_RL Mono-rhamnolipid RhlB->Mono_RL Di_RL Di-rhamnolipid RhlC->Di_RL HAA->RhlB Mono_RL->RhlC

Properties and Pharmaceutical Applications: Rhamnolipids are highly efficient surfactants, significantly reducing surface and interfacial tension at very low concentrations.[22] They exhibit excellent emulsification and foaming properties. Their biological activities, including antimicrobial and anti-biofilm properties, make them particularly interesting for pharmaceutical applications.[2]

  • Topical and Dermal Drug Delivery: Rhamnolipids can form nanoparticles that serve as effective carriers for hydrophobic drugs, enhancing their penetration into the skin.[23][24]

  • Antimicrobial Formulations: Their intrinsic antimicrobial activity makes them suitable for use in topical formulations for treating skin infections.[2][6]

  • Drug Solubilization: The low CMC of rhamnolipids makes them efficient solubilizing agents for poorly water-soluble drugs.[25]

Amino Acid-Based Surfactants: The Biocompatible Builders

Amino acid-based surfactants are a versatile class of anionic surfactants synthesized by combining a hydrophobic fatty acid with a hydrophilic amino acid.[5] The choice of amino acid (e.g., glutamate, glycine, sarcosine) and fatty acid (e.g., from coconut oil) allows for the fine-tuning of their properties.

Synthesis: A common method for synthesizing N-acyl amino acid surfactants is the Schotten-Baumann reaction, where a fatty acyl chloride reacts with an amino acid under alkaline conditions. Enzymatic synthesis routes using lipases are also being developed as a greener alternative.[26][27]

Properties and Pharmaceutical Applications: Amino acid-based surfactants are known for their exceptional mildness, excellent biocompatibility, and good biodegradability.[5] They are particularly valued for their gentle cleansing and foaming properties.

  • Ophthalmic and Injectable Formulations: Their extremely low irritation potential makes them prime candidates for use in sensitive applications where cell viability is critical.

  • Topical Products for Sensitive Skin: Surfactants like sodium cocoyl glutamate are widely used in dermatological formulations due to their mildness and ability to maintain the skin's natural moisture barrier.

  • Drug Delivery: Their ability to form stable micelles and their biocompatibility make them suitable for encapsulating and delivering a variety of APIs.[28]

Comparative Performance Analysis

For the rational selection of an SDS alternative, a quantitative comparison of their key performance indicators is essential. The following table summarizes typical values for SDS and its green alternatives. It is important to note that these values can vary depending on the specific chemical structure (e.g., alkyl chain length, degree of polymerization for APGs), purity, and the conditions of measurement (e.g., temperature, pH, ionic strength).

Surfactant ClassTypical CMC (mM)Surface Tension at CMC (mN/m)Foaming Ability (Initial Foam Height, mm)Emulsification Index (EI24, %)Cytotoxicity
Sodium Dodecyl Sulfate (SDS) 8-9.4[29]~28-39HighModerateHigh
Alkyl Polyglycosides (APGs) 0.1 - 5~25-30Moderate to HighGoodLow
Saponins (e.g., Quillaja) 0.025 - 1~35-45HighExcellentModerate to High (dose-dependent)
Rhamnolipids 0.015 - 0.2~27-30[22][29]Moderate to HighExcellentLow to Moderate
Amino Acid-Based (e.g., Sodium Cocoyl Glutamate) 0.1 - 2~25-35ModerateGoodVery Low

Essential Experimental Protocols for Surfactant Evaluation

To ensure the scientific integrity and trustworthiness of your research, the following detailed protocols are provided for the characterization of surfactant performance.

Protocol 1: Determination of Critical Micelle Concentration (CMC) using Spectrofluorometry with a Pyrene Probe

This method leverages the sensitivity of the fluorescent probe pyrene to the polarity of its microenvironment. Below the CMC, pyrene resides in a polar aqueous environment. Above the CMC, it preferentially partitions into the nonpolar core of the micelles, causing a change in its fluorescence emission spectrum.[14][19][24]

Materials:

  • Surfactant of interest

  • Pyrene

  • Acetone or Ethanol (spectroscopic grade)

  • High-purity water (e.g., Milli-Q)

  • Volumetric flasks, pipettes, and vials

  • Fluorometer

Procedure:

  • Prepare a stock solution of pyrene (e.g., 2 x 10⁻⁵ M) in acetone or ethanol.

  • Prepare a series of surfactant solutions in high-purity water, spanning a concentration range that brackets the expected CMC.

  • In a series of clean vials, add a small, fixed aliquot of the pyrene stock solution (e.g., 10 µL).

  • Evaporate the solvent completely from the vials to leave a thin film of pyrene. This is a critical step to prevent solvent interference.

  • Add a known volume (e.g., 10 mL) of each surfactant solution to the vials containing the pyrene film.

  • Allow the solutions to equilibrate overnight with gentle agitation to ensure complete dissolution of pyrene and micelle formation.

  • Measure the fluorescence emission spectrum of each solution using a fluorometer. The excitation wavelength for pyrene is typically set to 334-335 nm, and the emission is scanned from approximately 350 nm to 500 nm.[14][19]

  • Record the intensities of the first (I₁) and third (I₃) vibronic peaks, typically around 372 nm and 383 nm, respectively.

  • Plot the ratio of the intensities (I₁/I₃ or I₃/I₁) as a function of the logarithm of the surfactant concentration.

  • The CMC is determined from the inflection point of the resulting sigmoidal curve.

Protocol 2: Measurement of Emulsification Index (EI24)

The emulsification index is a measure of the ability of a surfactant to form a stable emulsion. EI24 refers to the stability of the emulsion after 24 hours.[8][16][27][30]

Materials:

  • Surfactant solution (at a fixed concentration)

  • Immiscible hydrocarbon (e.g., kerosene, n-hexadecane)

  • Graduated test tubes with stoppers

  • Vortex mixer

Procedure:

  • In a graduated test tube, add equal volumes of the surfactant solution and the hydrocarbon (e.g., 5 mL of each).

  • Securely stopper the test tube and vortex the mixture at high speed for 2 minutes.

  • Allow the mixture to stand undisturbed for 24 hours.

  • After 24 hours, measure the height of the emulsion layer and the total height of the liquid column.

  • Calculate the Emulsification Index (EI24) using the following formula:

    EI24 (%) = (Height of Emulsion Layer / Total Height of Liquid) x 100[8][16][30]

Protocol 3: Assessment of Foaming Ability and Stability (Modified Ross-Miles Method)

The Ross-Miles method is a standardized procedure for evaluating the foaming properties of surfactants.[4][7][31][32][33] It measures the initial foam height (foamability) and the decay of the foam over time (foam stability).

Apparatus:

  • Ross-Miles foam apparatus (a jacketed glass column with a reservoir and an orifice)

  • Constant temperature water bath

Procedure:

  • Prepare a solution of the surfactant at a specified concentration and temperature.

  • Rinse the apparatus thoroughly with the surfactant solution.

  • Add a specific volume of the surfactant solution (e.g., 200 mL) to the bottom of the column.

  • Add a larger volume of the same solution (e.g., 50 mL) to the reservoir.

  • Allow the solution in the column to come to the desired temperature by circulating water through the jacket.

  • Open the stopcock of the reservoir and allow the solution to fall into the column, generating foam.

  • Start a timer as soon as the reservoir is empty.

  • Immediately measure the initial height of the foam column.

  • Record the foam height at specified time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability. [31]

Ross_Miles_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Solution Prepare Surfactant Solution Rinse_Apparatus Rinse Apparatus Prep_Solution->Rinse_Apparatus Fill_Column Fill Column (200 mL) Rinse_Apparatus->Fill_Column Fill_Reservoir Fill Reservoir (50 mL) Fill_Column->Fill_Reservoir Equilibrate_Temp Equilibrate Temperature Fill_Reservoir->Equilibrate_Temp Generate_Foam Release Reservoir Solution to Generate Foam Equilibrate_Temp->Generate_Foam Measure_Initial Measure Initial Foam Height (t=0) Generate_Foam->Measure_Initial Measure_Stability Measure Foam Height at t = 1, 3, 5 min Measure_Initial->Measure_Stability Plot_Data Plot Foam Height vs. Time Measure_Stability->Plot_Data Compare Compare Foamability and Stability Plot_Data->Compare

Regulatory Landscape and Future Perspectives

The adoption of novel excipients in pharmaceutical formulations is governed by stringent regulatory frameworks. In the United States, the Food and Drug Administration (FDA) maintains a list of substances that are "Generally Recognized as Safe" (GRAS).[1][11][34][35] While some green surfactants or their components may have GRAS status for food applications, their use in pharmaceuticals, particularly for parenteral or ophthalmic routes, requires a thorough safety evaluation.[1][9] The European Medicines Agency (EMA) also provides detailed guidelines on the information required for excipients in marketing authorization applications.[18][20][23][26]

The trend towards green and sustainable excipients is undeniable. As more safety and efficacy data become available, and as manufacturing processes for these green surfactants become more cost-effective, their adoption in the pharmaceutical industry is expected to accelerate. Future research will likely focus on the development of multifunctional green surfactants with targeted biological activities and on the expansion of their use in advanced drug delivery systems.

Conclusion

The transition away from traditional surfactants like SDS towards greener alternatives represents a significant step forward in the sustainable development of pharmaceutical products. Alkyl polyglycosides, saponins, rhamnolipids, and amino acid-based surfactants offer a compelling combination of high performance, improved biocompatibility, and a reduced environmental footprint. For the discerning researcher and drug development professional, a thorough understanding of the properties, performance, and regulatory considerations of these novel excipients is paramount. By employing the rigorous evaluation methods outlined in this guide, the pharmaceutical industry can confidently embrace these green alternatives, paving the way for safer, more effective, and more sustainable medicines.

References

  • Abdel-Mawgoud, A. M., Lépine, F., & Déziel, E. (2010). Rhamnolipids: biosynthesis, genetic regulation, and bioengineering of production. Biotechnology advances, 28(4), 549–560.
  • Maier, R. M., & Soberón-Chávez, G. (2000). Pseudomonas aeruginosa rhamnolipids: biosynthesis and potential applications. Applied microbiology and biotechnology, 54(5), 625–633.
  • Müller, M. M., Hörmann, B., Syldatk, C., & Hausmann, R. (2017). Rhamnolipids form drug-loaded nanoparticles for dermal drug delivery. International journal of pharmaceutics, 528(1-2), 312–320.
  • Wittgens, A., Tiso, T., Arndt, T., Wenk, P., Hemmerich, J., Müller, C., ... & Blank, L. M. (2017). Novel insights into biosynthesis and uptake of rhamnolipids and their precursors. Applied and environmental microbiology, 83(1), e02249-16.
  • Ataman Kimya. (n.d.). LAURYL GLUCOSIDE. Retrieved from [Link]

  • Abdel-Mawgoud, A. M., Lépine, F., & Déziel, E. (2010). Rhamnolipids: Detection, Analysis, Biosynthesis, Genetic Regulation, and Bioengineering of Production. In Biosurfactants (pp. 1-49). Springer, Berlin, Heidelberg.
  • Vioque, J., Sánchez-García, A., & García-Maroto, F. (2001). Synthesis of glycero amino acid-based surfactants. Part 1. Enzymatic preparation of rac-1-O-(Nα-acetyl-l-aminoacyl)glycerol derivatives. Journal of the Chemical Society, Perkin Transactions 1, (18), 2263-2267.
  • KRÜSS Scientific. (n.d.). Ross-Miles method. Retrieved from [Link]

  • Patel, M., & Gupte, A. (2014). Screening and identification of biosurfactant (bioemulsifier) producing bacteria from crude oil contaminated sites of Gujarat. International Journal of Innovative Research in Science, Engineering and Technology, 3(2), 9128-9136.
  • Ataman Kimya. (n.d.). ALKYL POLYGLUCOSIDE. Retrieved from [Link]

  • Jiang, L., Shen, C., Long, X., Zhang, G., & Meng, Q. (2014). Rhamnolipids elicit the same cytotoxic sensitivity between cancer cell and normal cell by reducing surface tension of culture medium. Applied microbiology and biotechnology, 98(24), 10187–10196.
  • Savić, S., Weber, C., Savić, M. M., & Müller-Goymann, C. C. (2014). Alkyl polyglucoside-based delivery systems: In vitro/in vivo skin absorption assessment. In Alkyl Polyglucosides (pp. 105-128). Woodhead Publishing.
  • Singh, P., & Cameotra, S. S. (2020). Rhamnolipids form drug-loaded nanoparticles for dermal drug delivery. Journal of Surfactants and Detergents, 23(3), 549-561.
  • Al-Haj, N. Q., & Sun, T. (2023). Foaming and Emulsification Properties of Surface Active Saponin Extracts from Balanite aegyptiaca Delile and Securidaca longepedunculata Fresen. FUW TRENDS IN SCIENCE & TECHNOLOGY JOURNAL, 8(1), 1-8.
  • Rao, G., & Shao, J. (2001). Saponin as absorption enhancer. Journal of Pharmacy and Pharmacology, 53(7), 903-910.
  • Salleh, A. B., Basri, M., & Rahman, R. N. Z. R. A. (2004). Enzymatic Synthesis Of Pa!m Based Amino Acid Suriactants. Asia Pacific Journal of Molecular Biology and Biotechnology, 12(1-2), 43-47.
  • Chevalot, I., Karayannis, D., Boulanger, E., Papanikolaou, S., & Chevalot, I. (2023, July).
  • Google Patents. (n.d.). CN102786560A - Preparation method of lauryl glucopyranoside.
  • Eygeris, Y., Gupta, M., & Zoltner, M. (2025). Exploring the potential of saponins as adjuvants in lipid-nanoparticle-based mRNA vaccines. Molecular Therapy-Nucleic Acids, 39, 101495.
  • Jain, P., & Sharma, S. (2016). Synthesis of alkyl (Lauryl) poly-glucoside and effect of temperature, catalyst and time on reaction product. International Journal of ChemTech Research, 9(5), 724-729.
  • Cheok, C. Y., Salman, H. A. K., & Sulaiman, R. (2021).
  • Infante, M. R., Pérez, L., Pinazo, A., Pons, R., & Garcia, M. T. (2004). Amino acid-based surfactants. Comptes Rendus Chimie, 7(6-7), 583-592.
  • Al-Haj, N. Q., & Sun, T. (2023). Foaming and Emulsification Properties of Surface Active Saponin Extracts from Balanite aegyptiaca Delile and Securidaca longepedunculata Fresen. FUW Trends in Science & Technology Journal, 8(1), 1-8.
  • Zhang, X., Li, Y., & Liu, Z. (2025). Progress on the synthesis and applications of the green non-ionic surfactant alkyl polyglycosides. Green Chemistry.
  • U.S. Food and Drug Administration. (2023, October 17). Generally Recognized as Safe (GRAS). Retrieved from [Link]

  • Saikia, D., Deka, S., & Konwar, B. K. (2020). Foaming properties, wettability alteration and interfacial tension reduction by saponin extracted from soapnut (Sapindus Mukorossi) at room and reservoir conditions. Journal of Petroleum Science and Engineering, 190, 107089.
  • Penfold, J., Thomas, R. K., & Tucker, I. (2025). Evaluation of the Emulsification Properties of Marine-Derived Rhamnolipids for Encapsulation: A Comparison with Commercial Surfactants. Marine Drugs, 23(10), 521.
  • Rahman, M. M., & Islam, M. S. (2020). Comparative Studies of Locally Synthesized Detergents and SDS, for their Foaming and Cleaning Activities. Research and Reviews: A Journal of Pharmaceutical Science, 11(3), 1-11.
  • Al-Dhabaan, F. A. (2019). Isolation and Characterization of Biosurfactant Producing Bacteria from oil-contaminated Water. Biosciences Biotechnology Research Asia, 16(2), 387-395.
  • Gu, Y., & Chen, X. (2020). Surface Activity and Emulsification Properties of Saponins as Biosurfactants.
  • Reis, A. F., & Almeida, J. F. (2025).
  • de Souza, A. F., de Oliveira, J. P. F., de Oliveira, A. C. S., & de Oliveira, L. A. (2024).
  • Zibafar, E., & Jafari, S. M. (2024). Potential of biosurfactant as green pharmaceutical excipients for coating of microneedles: A mini review. AIMS Microbiology, 10(3), 596-607.
  • Lipshutz, B. H., Ghorai, S., & Moser, R. (2012). Surfactant technology applied toward an active pharmaceutical ingredient: more than a simple green chemistry advance. Green Chemistry, 14(12), 3338-3341.
  • Geetha, D., & Tyagi, R. (2016). Applications of Alkyl Glucosides in the Solubilization of Liposomes and Cell Membranes. In Alkyl Polyglucosides (pp. 129-150). AOCS Press.
  • T.A., B., & V.V., K. (2021). Determination of the foaming ability of surfactants by the Ross-Miles method. Oil and Gas Engineering, (4), 54-62.
  • Savić, S., Tamburić, S., & Savić, M. M. (2010). From conventional towards new-natural surfactants in drug delivery systems design: current status and perspectives. Current drug delivery, 7(2), 137-156.
  • Cichocka, J., & Wesołowski, M. (2025). Application of Alkyl Polyglucosides as Components of the Extraction Medium in the Preparation of a Shampoo Cosmetic Formulation Containing Substances Isolated from Red Grape Pomace. Molecules, 30(18), 4231.
  • Google Patents. (n.d.). US6645495B1 - Compositions of saponin adjuvants and excipients.
  • Dispersa. (2022, January 25). Rhamnolipids: A potent and versatile class of biosurfactants. Retrieved from [Link]

  • Eygeris, Y., Gupta, M., & Zoltner, M. (2025). Exploring the potential of saponins as adjuvants in lipid-nanoparticle-based mRNA vaccines. Molecular Therapy-Nucleic Acids, 39, 101495.
  • Zibafar, E., & Jafari, S. M. (2024). Potential of biosurfactant as green pharmaceutical excipients for coating of microneedles: A mini review. AIMS Microbiology, 10(3), 596-607.
  • Scribd. (n.d.). Defoamer Test Method: 1 Ross-Miles Foam Tester. Retrieved from [Link]

  • U.S. Patent No. 3,839,318. (1974). Process for preparation of alkyl glucosides and alkyl oligosaccharides.
  • Pugh, R. J. (2016). 11 Bubble size measurements and foam test methods. In Bubble and Foam Chemistry (pp. 299-328). Cambridge University Press.
  • International Organization for Standardization. (1975). ISO 696:1975 Surface active agents — Measurement of foaming power — Modified Ross-Miles method.
  • Sanches, B. C. P., Rocha, C. A., Martin Bedoya, J. G., Silva, V. L., Silva, P. B., Fusco-Almeida, A. M., ... & Marchetto, R. (2021). Rhamnolipid-Based Liposomes as Promising Nano-Carriers for Enhancing the Antibacterial Activity of Peptides Derived from Bacterial Toxin-Antitoxin Systems. International Journal of Nanomedicine, 16, 925–939.
  • De, S., Malik, S., & Ghosh, A. (2015). Nanoemulsions of synthetic rhamnolipids act as plant resistance inducers without damaging plant tissues or affecting soil microbiota. Frontiers in plant science, 6, 831.

Sources

Toxicity Profile of N-Lauroyl Amino Acid Surfactants

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-lauroyl amino acid surfactants (AAS) represent a paradigm shift in surfactant toxicology, moving from the protein-denaturing aggression of traditional sulfates (e.g., SDS/SLES) to a mechanism of biomimetic compatibility . Derived from the condensation of lauric acid (C12 fatty acid) and amino acids (sarcosine, glutamic acid, arginine), these compounds exhibit a toxicity profile defined by rapid enzymatic biodegradability and a "soft" interaction with keratinocytes.

This guide analyzes the toxicological hierarchy of the three primary N-lauroyl derivatives—Sarcosinate (Anionic), Glutamate (Anionic), and Arginate (Cationic) —providing researchers with the mechanistic grounding required for high-safety formulation.

Molecular Architecture & Physicochemical Basis of Toxicity

The safety profile of N-lauroyl AAS is governed by their Structure-Activity Relationship (SAR) . Unlike sulfate headgroups which possess high charge density and bind aggressively to protein cationic sites, amino acid headgroups introduce steric bulk and pH-dependent amphotericity.

The "Cut-Off" Effect and Hydrophobicity

While the C12 (lauroyl) chain length typically exhibits peak irritation potential in homologous surfactant series (the "cut-off effect") due to optimal lipid membrane penetration, the amino acid headgroup mitigates this via two mechanisms:

  • Steric Hindrance: The bulky amino acid moiety prevents the formation of tightly packed, rigid micelles that typically disrupt cell membranes.

  • Labile Linkage: The amide or ester bond linking the tail and head is susceptible to enzymatic hydrolysis, preventing bioaccumulation.

Comparative Molecular Toxicity
CompoundChargeCritical Micelle Conc. (CMC)Primary Toxicity ConcernMitigation Mechanism
Sodium Lauroyl Sarcosinate Anionic~14.6 mMMild irritation, Nitrosamine formationHigh water solubility; rapid metabolism to sarcosine.
Sodium Lauroyl Glutamate Anionic~6.0 mMNegligible (Hypoallergenic)Dicarboxyl headgroup buffers pH; mimics skin NMF (Natural Moisturizing Factors).
Ethyl Lauroyl Arginate (LAE) Cationic~0.8 mMAntimicrobial (Membrane active)Rapid hydrolysis into natural Arginine + Lauric acid.

Cellular Interaction & Metabolic Fate

Mechanism of Action: The "Soft" Surfactant Pathway

The defining toxicological feature of N-lauroyl AAS is their metabolic instability in systemic circulation. Unlike persistent surfactants, they act as "soft drugs"—active on the surface but metabolically deactivated upon penetration.

Diagram 1: Metabolic Hydrolysis Pathway (Ethyl Lauroyl Arginate Example)

This diagram illustrates the rapid deactivation of LAE by cytosolic esterases, converting a membrane-active cationic surfactant into benign nutrients.

MetabolicPathway cluster_metabolites Benign Metabolites Surfactant Ethyl Lauroyl Arginate (Active Cationic Surfactant) Membrane Cell Membrane (Adsorption/Penetration) Surfactant->Membrane Interaction Enzyme Cytosolic Esterases (Hydrolysis) Membrane->Enzyme Transport LA Lauric Acid (Fatty Acid Beta-Oxidation) Enzyme->LA Cleavage Arg L-Arginine (Urea Cycle) Enzyme->Arg Eth Ethanol (Minor byproduct) Enzyme->Eth

Caption: Metabolic deactivation of Ethyl Lauroyl Arginate (LAE) via esterase-mediated hydrolysis, preventing systemic toxicity.

Systemic Toxicity Data (LD50 & NOAEL)

Data synthesized from Cosmetic Ingredient Review (CIR) and EFSA safety assessments.

EndpointN-Lauroyl SarcosinateN-Lauroyl GlutamateEthyl Lauroyl Arginate (LAE)
Acute Oral LD50 (Rat) > 5,000 mg/kg> 10,000 mg/kgN/A (Rapid metabolism)
NOAEL (Chronic) 30 mg/kg/day (90-day)High safety margin47-56 mg/kg bw/day
Ocular Irritation Mild (Draize score < 10)Minimally irritatingModerate (Concentration dependent)
Mutagenicity (Ames) NegativeNegativeNegative

Critical Note on Nitrosamines: N-Lauroyl Sarcosinate can react with nitrosating agents to form N-nitrososarcosine (a carcinogen). Protocol Constraint: Do not formulate Sarcosinates in systems containing Bronopol or Bronidox.

Irritation Profiling: Protein Denaturation

The primary mechanism of surfactant irritation is the denaturation of stratum corneum proteins (keratin). We quantify this using the Zein Protein Solubilization Test .

  • Sodium Dodecyl Sulfate (SDS): High Zein number (>400 mg N/100mL). Aggressively unfolds proteins.

  • N-Lauroyl Glutamate: Low Zein number (<50 mg N/100mL). Retains protein secondary structure.

Experimental Protocol: Zein Solubilization Test

Standardized workflow for determining irritation potential.

Reagents:

  • Zein protein (corn prolamine), yellow powder.

  • Surfactant solution (1% active matter, pH 7.0).

  • Centrifuge capable of 4000 rpm.[1]

Workflow:

  • Preparation: Disperse 2.0g Zein powder in 40mL of 1% surfactant solution.

  • Incubation: Agitate at 35°C for 60 minutes (simulating skin temperature).

  • Separation: Centrifuge at 4000 rpm for 30 minutes to pellet undissolved protein.

  • Filtration: Filter supernatant through 0.45µm membrane.

  • Quantification: Analyze filtrate for Nitrogen content (Kjeldahl method) or solubilized protein (BCA assay).

Diagram 2: Zein Test Workflow

Visualizing the critical control points in irritation testing.

ZeinTest Start Surfactant Sol. (1%) + Zein Powder (2g) Incubate Incubate 60 min @ 35°C Start->Incubate Centrifuge Centrifuge 4000 rpm / 30 min Incubate->Centrifuge Filter Filter Supernatant (0.45 µm) Centrifuge->Filter Supernatant Analyze Nitrogen Analysis (Kjeldahl/BCA) Filter->Analyze Result Zein Number calculation (mg N / 100mL) Analyze->Result

Caption: Step-by-step Zein Protein Solubilization protocol. Higher Zein numbers correlate with higher skin irritation potential.[1][2]

Environmental Toxicology

N-lauroyl amino acids are classified as "Green Surfactants" due to their feedstock (fatty acids + amino acids) and degradation pathways.

  • Biodegradability: OECD 301B (Ready Biodegradability).

    • Lauroyl Glutamate:[3][4][5][6][7][8][9] >60% degradation in 10 days (window passed).

    • Lauroyl Sarcosinate:[10][11][12][13][14] >85% degradation in 28 days.

  • Aquatic Toxicity:

    • Significantly lower than quaternary ammonium compounds or alkyl benzene sulfonates.

    • Mechanism: Rapid hydrolysis in aqueous environments reduces persistence and bioaccumulation in aquatic organisms.

References

  • Cosmetic Ingredient Review (CIR). (2001).[13] Final Report on the Safety Assessment of Cocoyl Sarcosine, Lauroyl Sarcosine...

  • European Food Safety Authority (EFSA). (2007).[15][16] Opinion of the Scientific Panel on Food Additives... on Ethyl Lauroyl Arginate.[17]

  • Cosmetic Ingredient Review (CIR). (2013).[7] Safety Assessment of Amino Acid Alkyl Amides as Used in Cosmetics (Includes Lauroyl Glutamate).

  • Burnett, C. L., et al. (2017). Safety Assessment of Amino Acid Alkyl Amides as Used in Cosmetics.[3][7][18][19] International Journal of Toxicology.[3]

  • Götte, E. (1964). Hautverträglichkeit von Tensiden (Zein Test Correlation). Aesthetische Medizin.[11] (Foundational paper for Zein testing).

Sources

Methodological & Application

Guide to the Preparation and Handling of Sodium N-Lauroylsarcosinate (Sarkosyl) Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium N-lauroylsarcosinate, commonly known in laboratory settings as Sarkosyl, is a versatile anionic surfactant utilized across a spectrum of research and development applications, from cell lysis for nucleic acid purification to the solubilization of membrane proteins. Its efficacy is predicated on its amphiphilic nature, which allows it to disrupt cellular structures and denature proteins.[1] The preparation of a stable and effective stock solution is a critical first step for the reproducibility of experimental results. This guide provides a comprehensive overview of the physicochemical properties of Sodium N-lauroylsarcosinate, a detailed, field-proven protocol for the preparation of a 10% (w/v) stock solution, and essential information for its storage and handling.

Foundational Principles: Physicochemical Properties and Mechanism of Action

A thorough understanding of the molecular characteristics of Sodium N-lauroylsarcosinate is paramount to its effective application. It is an amphiphilic molecule, meaning it possesses both a hydrophobic and a hydrophilic moiety.[2][3] This dual nature is the basis of its function as a detergent.

  • Hydrophobic Tail: A 12-carbon lauroyl chain that readily interacts with nonpolar substances like lipids in cell membranes.[2]

  • Hydrophilic Head: A carboxylate group linked to an N-methylated glycine (sarcosine) backbone, which confers water solubility.[2]

Unlike some other surfactants, the nitrogen atom in the amide linkage of Sarkosyl is not pH-active and remains neutrally charged across all aqueous solutions.[2][3] The key pH-sensitive component is the carboxylate group, which has a pKa of approximately 3.6.[2][3] Consequently, in solutions with a pH above ~5.5, the head group is negatively charged, defining it as an anionic surfactant.[2][3]

This structure allows Sarkosyl molecules to form micelles in aqueous solutions above a certain concentration, known as the Critical Micelle Concentration (CMC), which is approximately 14.6 mM.[4] Below the CMC, it exists as monomers. Above the CMC, it assembles into spherical structures with the hydrophobic tails oriented inward, creating a nonpolar core that can encapsulate and solubilize lipids and hydrophobic portions of proteins. This is the primary mechanism behind its utility in cell lysis and membrane protein extraction.[5][6][7]

Caption: Chemical structure of Sodium N-lauroylsarcosinate.

Data Summary: Physicochemical Properties

The reliable use of Sodium N-lauroylsarcosinate hinges on key quantitative parameters summarized below.

PropertyValueSource(s)
Molecular Weight ~293.38 g/mol [8][9]
Appearance White crystalline powder[6]
Water Solubility 100 mg/mL to 293 g/L[5][6][10]
pKa (Carboxylate) ~3.6[2][3]
pH (10% w/v solution) 7.5 - 8.5[6]
Critical Micelle Conc. (CMC) ~14.6 mM (at 20-25°C)[4]
Long-term Storage (Solid) -20°C (stable for ≥4 years)[7]
Recommended Storage (Solid) Room Temperature (15-30°C), desiccate[6]

Protocol: Preparation of a 10% (w/v) Aqueous Stock Solution

This protocol details the preparation of 100 mL of a 10% (w/v) Sodium N-lauroylsarcosinate stock solution, a concentration commonly employed for cell lysis and protein solubilization.[11]

Materials and Equipment
  • Sodium N-lauroylsarcosinate powder (reagent grade, ≥94% purity)

  • High-purity, nuclease-free water (e.g., DEPC-treated or Milli-Q)

  • 250 mL sterile beaker or flask

  • 100 mL sterile graduated cylinder

  • Sterile magnetic stir bar

  • Magnetic stir plate with heating capability

  • Calibrated pH meter

  • Sterile 0.22 µm syringe filter and syringe, or bottle-top filter unit

  • Sterile storage bottles (amber or opaque glass recommended)

Experimental Workflow

Sarkosyl_Prep_Workflow start Start weigh 1. Weigh 10g of Sodium N-lauroylsarcosinate powder start->weigh add_water 2. Add ~80 mL of high-purity water to beaker weigh->add_water dissolve 3. Add powder to water with continuous stirring add_water->dissolve heat_check Is solution clear? dissolve->heat_check heat 4. Gently warm to 30-45°C (Do not boil) heat_check->heat No (Cloudy/Hazy) qs 6. Adjust volume to 100 mL with high-purity water heat_check->qs Yes (Clear) cool 5. Cool to room temperature heat->cool cool->heat_check ph_check 7. Measure pH (Expected: 7.5-8.5) qs->ph_check filter 8. Sterile filter (0.22 µm) into final storage container ph_check->filter label_store 9. Label and store appropriately filter->label_store end End label_store->end

Caption: Step-by-step workflow for stock solution preparation.

Step-by-Step Methodology
  • Weighing: Accurately weigh 10.0 g of Sodium N-lauroylsarcosinate powder using an analytical balance. Transfer the powder into a sterile 250 mL beaker containing a sterile magnetic stir bar.

    • Rationale: A 10% (w/v) solution requires 10 g of solute per 100 mL of final volume. Precision at this stage ensures the final concentration is accurate.

  • Initial Solubilization: Add approximately 80 mL of high-purity water to the beaker. Place the beaker on a magnetic stir plate and begin stirring at a moderate speed.

    • Rationale: Starting with a smaller volume ensures the final volume can be accurately adjusted (QS - quantum satis). Continuous stirring facilitates dissolution.

  • Dissolution & Heating: The powder should dissolve readily in water.[11] However, solutions can sometimes appear slightly hazy or cloudy.[6][11] If this occurs, gently warm the solution to 30-45°C while stirring.[11]

    • Causality: Mild heating increases the kinetic energy of the solvent and solute molecules, enhancing the rate of dissolution.[11] Crucially, do not boil the solution , as this can lead to degradation and alter the final concentration through evaporation. The amide linkage in Sarkosyl is resistant to hydrolysis up to 100°C, but excessive heat is unnecessary and not best practice.[12]

  • Final Volume Adjustment: Once the solution is completely clear, turn off the heat (if used) and allow it to cool to room temperature. Quantitatively transfer the solution to a 100 mL graduated cylinder and add high-purity water to bring the final volume to exactly 100 mL.

  • pH Verification (Optional but Recommended): Calibrate a pH meter and measure the pH of the solution. A freshly prepared 10% solution should have a pH in the range of 7.5 to 8.5.[6] No adjustment is typically necessary.

    • Trustworthiness: Verifying the pH confirms the quality of the starting material. A significant deviation could indicate impurities or degradation.

  • Sterilization: For applications in molecular biology or cell culture, sterile filter the solution through a 0.22 µm filter into a sterile, final storage container.

    • Rationale: Filtration removes any potential microbial contaminants and particulate matter without the use of heat (autoclaving), which could affect the surfactant's properties.

Quality Control, Storage, and Stability

Visual Inspection: A properly prepared stock solution should be clear to slightly hazy and colorless to faintly yellow.[6] Any significant color change or presence of precipitate upon storage may indicate degradation or contamination.

Storage Conditions:

  • Short-Term (≤ 1 week): Store at 2-8°C.

  • Long-Term (> 1 week): Aliquot into sterile, single-use volumes and store at -20°C. While some sources suggest aqueous solutions should not be stored for more than a day, freezing is a common practice for long-term preservation.[7] Avoid repeated freeze-thaw cycles, as this can cause the surfactant to come out of solution.

Stability Considerations:

  • The amide bond in Sodium N-lauroylsarcosinate is chemically stable and resists hydrolysis.[12]

  • It is stable in the presence of many oxidizing agents.[13]

  • For use in final formulations, maintaining a pH above 6 is recommended to ensure stability.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Solution remains cloudy/hazy after stirring Incomplete dissolution; poor quality reagent.Gently warm the solution to 30-45°C with continuous stirring.[11] If it remains cloudy, the reagent may be of low purity.
Precipitate forms upon cooling or storage at 4°C Concentration is too high for the storage temperature; supersaturation.Gently warm the solution to redissolve the precipitate before use. For long-term storage, consider preparing a lower concentration or storing at room temperature if the application allows (note the risk of microbial growth).
pH is outside the expected 7.5-8.5 range Impurities in the starting material (e.g., free lauric acid or unreacted sarcosine).[13]Discard the solution and use a higher purity grade of Sodium N-lauroylsarcosinate. Do not attempt to adjust the pH with strong acids or bases unless the experimental protocol specifically requires it, as this will introduce additional ions.
Difficulty dissolving N-lauroylsarcosine (the free acid) The free acid form has very low water solubility.The protocol specifies using the sodium salt . If you only have the free acid, it can be dissolved by adding NaOH to form the sodium salt in situ, but this requires careful titration to reach the desired final pH.[14] It is strongly recommended to procure the sodium salt.

Safety Precautions

Sodium N-lauroylsarcosinate is considered a mild surfactant but can cause irritation to the eyes, respiratory system, and skin upon direct contact.[1]

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[1]

  • In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]

References

  • Ataman Kimya.
  • PCC Group.
  • ChemicalBook.
  • ChemicalBook.
  • Thomas Scientific. N-Lauroylsarcosine Sodium Salt.
  • LookChem. Sodium Lauroyl Sarcosinate Trusted Chemical Exporter | 137-16-6.
  • Ataman USA.
  • Cayman Chemical. Lauroylsarcosine (sodium salt)
  • Wikipedia.
  • PubChem.
  • LookChem.
  • ResearchGate.
  • Scribd.
  • Ataman Kimya.
  • Elchemy.
  • ResearchGate. What is the best way to dissolve Sodium N-lauroylsarcosinate or Sarcosyl (for PFGE)
  • Ataman Kimya.
  • ResearchGate.

Sources

Sodium N-lauroylalanine as a permeation enhancer in drug delivery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Sodium N-Lauroylalanine (SNLA) as a Biocompatible Permeation Enhancer in Transdermal Drug Delivery

Executive Summary

This compound (SNLA) represents a paradigm shift in permeation enhancement: a "green," amino-acid-derived surfactant that balances high potency with exceptional biocompatibility. Unlike traditional anionic surfactants (e.g., Sodium Lauryl Sulfate - SLS) which often cause significant stratum corneum (SC) damage and irritation, SNLA utilizes a biomimetic mechanism to reversibly increase membrane fluidity.

This guide provides a comprehensive technical framework for integrating SNLA into transdermal formulations, validating its efficacy, and ensuring safety compliance.

Scientific Foundation: Mechanism of Action

SNLA acts primarily via the Lipid Extraction and Fluidization mechanism. Its structure consists of a hydrophobic lauroyl tail (C12) and a hydrophilic alanine head group.

  • Intercalation: The C12 tail inserts into the ordered lipid lamellae of the stratum corneum.

  • Head Group Repulsion: The anionic carboxylate head group of the alanine moiety creates electrostatic repulsion within the bilayer, increasing the "free volume" between lipid chains.

  • Fluidization: This reduces the phase transition temperature of the SC lipids, transforming them from a crystalline solid state to a liquid-crystalline state, thereby facilitating the diffusion of drug molecules.

Diagram 1: Mechanism of Permeation Enhancement

The following diagram illustrates the disruption of the Stratum Corneum lipid bilayer by SNLA.

MOA cluster_membrane Membrane Interaction SC_Intact Intact Stratum Corneum (Ordered Lipid Bilayer) Intercalation Intercalation into Bilayer (Hydrophobic Tail Insertion) SC_Intact->Intercalation Application SNLA This compound (Anionic Surfactant) SNLA->Intercalation Disruption Lipid Fluidization & Head Group Repulsion Intercalation->Disruption Mechanism Drug_Flux Increased Drug Flux (Diffusion) Disruption->Drug_Flux Outcome

Caption: Schematic representation of SNLA intercalating into the lipid bilayer, disrupting packing order, and facilitating drug transport.

Pre-Formulation Characterization

Before formulation, the physicochemical properties of SNLA must be verified. SNLA is pH-sensitive; the acid form (N-lauroyl-L-alanine) is insoluble in water, while the salt form (this compound) is highly soluble.

Protocol A: In-Situ Salt Preparation (Recommended)

Commercial supplies often come as the acid form. Use this protocol to generate the active surfactant species in situ.

  • Weighing: Weigh the required amount of N-lauroyl-L-alanine (MW ≈ 271.4 g/mol ).

  • Dispersion: Disperse in deionized water (approx. 80% of final volume). The solution will be cloudy/opaque.

  • Heating: Heat gently to 50–60°C to melt the fatty acid chain (Melting point of acid form is ~55°C).

  • Neutralization (Critical Step):

    • Prepare a 1M NaOH solution.

    • Add NaOH dropwise under constant stirring.

    • Monitor pH continuously.

    • Target: pH 7.0 – 8.0.

    • Observation: The solution will turn from cloudy to crystal clear as the sodium salt forms.

  • Verification: If the solution remains cloudy at pH 8, check for calcium/magnesium contamination (hard water precipitates amino acid surfactants). Use EDTA (0.1%) if necessary.

Protocol B: Critical Micelle Concentration (CMC) Determination

Why this matters: Permeation enhancement is often maximal at or slightly above the CMC. Estimated CMC: ~10–15 mM (approx. 0.3 – 0.4% w/v).

  • Preparation: Prepare a serial dilution of SNLA in water (range: 1 mM to 50 mM).

  • Measurement: Use a surface tensiometer (Du Noüy ring or Wilhelmy plate).

  • Plotting: Plot Surface Tension (

    
    ) vs. Log Concentration.
    
  • Analysis: The inflection point where surface tension plateaus is the CMC.[1][2]

Formulation Protocol: Transdermal Hydrogel

This protocol creates a 1% SNLA hydrogel with a model hydrophilic drug (e.g., Lidocaine HCl or Caffeine).

Materials:

  • Drug (1-2%)[3]

  • SNLA (1.0% w/w - approx 3x CMC)

  • Carbopol 980 (0.5% - gelling agent)

  • Triethanolamine (TEA) - neutralizer

  • Deionized Water

Step-by-Step Procedure:

  • Surfactant Solution: Dissolve SNLA in water (using Protocol A if starting from acid). Ensure pH is ~7.5.

  • Drug Dissolution: Add the drug to the surfactant solution. Stir until fully dissolved. Note: SNLA may aid solubilization of poorly soluble drugs via micellar encapsulation.

  • Polymer Addition: Slowly sprinkle Carbopol 980 powder onto the vortex of the stirring solution to avoid clumping. Allow to hydrate for 2 hours (or overnight).

  • Gelation: Add TEA dropwise to adjust pH to 6.5–7.0. The mixture will instantly thicken into a clear gel.

    • Caution: Do not drop pH below 6.0, or SNLA may protonate and precipitate, ruining the gel structure.

Validation Protocol: In Vitro Permeation (Franz Cell)

This is the gold standard for quantifying enhancement.

Experimental Setup
  • Apparatus: Vertical Franz Diffusion Cells.

  • Membrane: Excised porcine ear skin (dermatomed to 500 µm) or synthetic Strat-M® membrane.

  • Receptor Medium: Phosphate Buffered Saline (PBS) pH 7.4 (maintain sink conditions).

  • Temperature: 32°C ± 1°C (skin surface temperature).

Diagram 2: Validation Workflow

Workflow Prep 1. Formulation Prep (Control vs. 1% SNLA) App 2. Application (Donor Chamber) Prep->App Diff 3. Diffusion (12-24 Hours) App->Diff Sample 4. Sampling (Receptor Fluid) Diff->Sample t = 1, 2, 4, 8, 12, 24h HPLC 5. HPLC Analysis (Quantification) Sample->HPLC

Caption: Workflow for validating permeation enhancement using Franz Diffusion Cells.

Data Analysis

Calculate the Enhancement Ratio (ER) using the following equations:

  • Steady State Flux (

    
    ): 
    
    
    
    
    Where
    
    
    is the slope of the linear portion of the cumulative amount vs. time plot, and
    
    
    is the diffusion area.
  • Enhancement Ratio (ER):

    
    
    

Target Metric: An ER of 1.5 to 4.0 is typical for amino acid surfactants without compromising skin integrity.

Safety & Toxicology Profile

SNLA is distinguished by its mildness.[4][5][6] Below is a comparison with the industry standard, Sodium Lauryl Sulfate (SLS).

ParameterThis compound (SNLA)Sodium Lauryl Sulfate (SLS)
Primary Irritation Index Low (< 2.0)High (> 5.[7]0)
Protein Denaturation Minimal (Maintains keratin structure)Severe (Unfolds proteins)
Cytotoxicity (MTT Assay) IC50 > 100 µg/mL (Fibroblasts)IC50 < 20 µg/mL (Fibroblasts)
Biodegradability Readily BiodegradableBiodegradable
pH Stability Unstable < pH 6.0Stable over wide pH

Safety Validation Protocol (MTT Assay):

  • Culture HaCaT keratinocytes.

  • Incubate with SNLA (0.001% - 0.1%) for 24 hours.

  • Add MTT reagent; measure absorbance at 570 nm.

  • Success Criteria: Cell viability > 80% at effective permeation concentrations.

References

  • Infante, M. R., et al. (2004). Amino acid-based surfactants: Synthesis, properties and applications.[7]Journal of Dispersion Science and Technology . Link

  • Walters, K. A., & Brain, K. R. (2002). Dermatological and Transdermal Formulations.[8]CRC Press . (Reference for general surfactant mechanisms in skin).

  • Nnanna, I. A., & Xia, J. (2001). Protein-Based Surfactants: Synthesis: Physicochemical Properties, and Applications.Surfactant Science Series . Link

  • Bordes, R., & Holmberg, K. (2015). Amino acid-based surfactants – Do they deserve more attention?Advances in Colloid and Interface Science . Link

  • Kanicky, J. R., & Shah, D. O. (2002). Effect of Degree of Ionization on the Critical Micelle Concentration of Fatty Acids. (Relevant for pH-dependent solubility).[9] Journal of Colloid and Interface Science . Link

Sources

Application Note: Advanced Formulation Strategies for Low-Irritation Shampoos using Sodium N-lauroylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The shift away from sulfated surfactants (SLS/SLES) has elevated amino acid-based alternatives from niche to primary chassis requirements. Sodium N-lauroylalanine (SLA) represents a "second-generation" amino acid surfactant. Unlike its predecessor, Sodium Lauroyl Glutamate, SLA offers a superior flash foam profile and greater hard water tolerance while maintaining an exceptional mildness profile.

However, SLA presents significant rheological challenges. It displays a flat salt-viscosity curve, rendering Sodium Chloride (NaCl) ineffective as a primary thickener. This guide details the physicochemical mechanisms of SLA, provides a self-validating formulation protocol to overcome viscosity deficits, and outlines the industry-standard Zein Test to validate low-irritation claims.

Scientific Foundation: The Alanine Advantage

Physicochemical Mechanism

SLA is an anionic surfactant derived from L-Alanine and Lauric acid. Its mildness stems from two factors:

  • Steric Hindrance: The amino acid headgroup is bulkier than a sulfate headgroup, preventing the tight packing required to penetrate the stratum corneum.

  • pH-Dependent Charge: At physiological pH (5.5), SLA exists in equilibrium between its anionic and zwitterionic forms, reducing charge density and protein denaturation potential.

Comparative Surfactant Profiling

The following table contrasts SLA with industry standards.

FeatureSodium Lauryl Sulfate (SLS)Sodium Lauroyl GlutamateThis compound (SLA)
Primary Headgroup Sulfate (Small, High Charge)Glutamic Acid (Large, Dicarboxylic)Alanine (Moderate, Monocarboxylic)
Irritation Potential High (Protein Denaturant)Very LowVery Low
Foam Volume High (Flash Foam)Low to ModerateHigh (Creamy/Dense)
Salt Thickening Excellent (Sharp Peak)PoorNegligible
Hard Water Tolerance ModeratePoor (Precipitates)Good
Mechanism of Action Diagram

The following diagram illustrates why SLA fails to penetrate skin proteins compared to small-molecule sulfates.

MildnessMechanism cluster_0 High Irritation (SLS) cluster_1 Low Irritation (SLA) SLS_Micelle Small Sulfate Micelles (High Charge Density) Protein_Binding Penetrates Stratum Corneum Denatures Keratin SLS_Micelle->Protein_Binding Electrostatic Attraction Comparison Result: Reduced TEWL & Erythema SLA_Micelle Bulky Alanine Micelles (Steric Hindrance) Skin_Barrier Remains on Surface Preserves Lipid Bilayer SLA_Micelle->Skin_Barrier Size Exclusion Skin_Barrier->Comparison

Figure 1: Comparative mechanism of surfactant-protein interaction. SLA micelles are sterically hindered from penetrating the keratin matrix.

Formulation Protocol: The "Viscosity Bridge" System

Challenge: SLA does not thicken with salt. Solution: We utilize an Associative Thickening Strategy combining a hydrophobic non-ionic polymer with a zwitterionic bridge (Betaine).

Protocol A: Low-Irritation SLA Chassis (Viscosity Optimized)

Target Specifications:

  • Appearance: Crystal clear, viscous liquid.

  • pH: 5.5 – 6.0.

  • Viscosity: 3,000 – 5,000 cP (Brookfield RVT).

Materials Required
  • Phase A (Surfactant Core):

    • Deionized Water: q.s. to 100%

    • This compound (30% Soln): 25.0%

    • Lauramidopropyl Betaine (30% Soln): 10.0%

  • Phase B (Rheology Modifiers):

    • PEG-120 Methyl Glucose Dioleate: 1.5% (The "Associative Linker")

    • Propanediol: 2.0%

  • Phase C (Adjustment):

    • Citric Acid (50% Soln): q.s. to pH 5.8

    • Preservative (e.g., Sodium Benzoate): 0.5%

Step-by-Step Methodology
  • Hydration (Phase B):

    • In a side vessel, heat Propanediol and PEG-120 Methyl Glucose Dioleate to 60°C.

    • Why: This polymer requires heat to unfold its hydrophobic tails, which will later "bridge" the surfactant micelles.

  • Surfactant Blending (Phase A):

    • Add Water to the main vessel.[1]

    • Add this compound.[2] Start slow agitation (Anchor blade, 50 RPM).

    • CRITICAL STEP: Add Lauramidopropyl Betaine slowly.

    • Mechanism:[3][4][5] The betaine neutralizes the anionic charge repulsion of the alanine headgroups, allowing tighter micelle packing (rod-like formation).

  • The "Bridge" Integration:

    • Add Phase B (hot) into Phase A (room temp or slightly warmed).

    • Increase mixing speed to 150 RPM. Mix for 20 minutes.

    • Observation: The solution may look hazy initially. It must turn clear as the polymer integrates.

  • pH Adjustment (The Trigger):

    • Slowly add Citric Acid.

    • Target: pH 5.5 - 6.0.

    • Self-Validating Check: Viscosity will likely drop if pH goes below 5.0 due to the protonation of the alanine carboxyl group (insolubility). If pH > 7.0, viscosity remains low. The "Sweet Spot" is pH 5.8.

  • Final Polish:

    • Add preservative. Cool to 25°C. Centrifuge a sample to ensure no micro-bubbles remain (which mimic haze).

Validation Protocol: The Zein Protein Test[7][8]

To scientifically substantiate "low irritation" claims, we use the Zein Solubilization Assay.[6] Zein (corn protein) is insoluble in water but solubilizes in irritating surfactant solutions due to protein denaturation.

Hypothesis: Lower Zein solubility = Lower Irritation.

Protocol B: Zein Solubilization Assay
Materials
  • Zein Protein (Yellow corn powder).[7]

  • Test Solution (10% dilution of Protocol A).

  • Control Solution (10% SLS).

  • Centrifuge & Nitrogen Analyzer (Kjeldahl) OR Gravimetric scale.

Workflow Diagram

ZeinTest Step1 Prepare 1% Surfactant Soln Step2 Add Excess Zein Protein (2g / 40mL) Step1->Step2 Step3 Agitate 60 min @ 35°C Step2->Step3 Step4 Centrifuge & Filter Step3->Step4 Analysis Analyze Supernatant (Dissolved Nitrogen) Step4->Analysis Result_High High N% = High Irritation (SLS) Analysis->Result_High > 500 mg N/100ml Result_Low Low N% = Mild (SLA) Analysis->Result_Low < 150 mg N/100ml

Figure 2: Zein Test Workflow for irritation validation.

Experimental Procedure
  • Prepare a 1% active surfactant solution of the SLA formulation.

  • Add 2.0g of Zein powder to 40mL of the solution.

  • Agitate at 35°C for 60 minutes.

  • Centrifuge at 3,000 rpm for 10 minutes to pellet undissolved protein.

  • Filter the supernatant.

  • Quantification: Determine the dissolved Nitrogen content using Kjeldahl analysis (or simply dry and weigh the dissolved solids for a gravimetric approximation).

Expected Results (Reference Data)
Surfactant (1% Active)Zein Score (mg N/100mL)Interpretation
Water (Control) < 10Non-Irritating
This compound 120 - 160 Mild
Sodium Lauroyl Glutamate 80 - 120Very Mild
SLES (2EO) 450 - 550Moderate Irritant
SLS > 700Severe Irritant

Note: While Glutamate is slightly milder, Alaninate provides the critical foam volume that Glutamate lacks, offering the best balance of sensory experience and safety.

Troubleshooting Guide

IssueRoot CauseCorrective Action
Turbidity / Haze pH is too low (< 5.0).SLA becomes insoluble fatty acid at low pH. Adjust pH to 5.8 - 6.5 with NaOH or Arginine.
Low Viscosity Missing hydrophobic bridge.Increase PEG-120 Methyl Glucose Dioleate or add Glyceryl Oleate (0.5%). Do NOT add salt.
Poor Foam High oil load.Amino acid surfactants are sensitive to oils. Keep oil phase < 0.5% or use pre-solubilized oils.

References

  • Burnett, C. L., et al. (2011). "Safety Assessment of Amino Acid Alkyl Amides as Used in Cosmetics." International Journal of Toxicology.

  • PubChem. (n.d.). "this compound Compound Summary." National Library of Medicine.

  • Cosmile Europe. (n.d.). "Sodium Lauroyl Hydroxyethyl Beta-Alaninate."[8] Cosmetic Ingredient Database.

  • Inno Pharmchem. (2024). "The Essential Guide to Sodium Lauroyl Glutamate: A Mild Surfactant." (Used for comparative foam/mildness data).[9][10]

  • DB-ALM Protocol. (n.d.). "The Zein Test: Protocol N° 26." ECVAM Database on Alternative Methods.

Sources

Application Note: Sodium N-Lauroylalanine in Nanostructure Self-Assembly Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium N-lauroylalanine (SLA) is an amino acid-based anionic surfactant belonging to the class of N-acyl amino acids (NAAs). Unlike traditional surfactants (e.g., SDS), SLA integrates a biodegradable amino acid headgroup (L-alanine) with a hydrophobic fatty acid tail (lauroyl group). This unique "biomimetic" amphiphilicity allows for the generation of sophisticated self-assembled nanostructures—including micelles, vesicles, and supramolecular hydrogels—under mild, physiologically relevant conditions.

This guide provides field-proven protocols for manipulating SLA self-assembly. It focuses on pH-switchable structural transitions and catanionic co-assembly for drug delivery applications, ensuring high reproducibility and scientific rigor.

Physicochemical Basis of Assembly

The Molecular Architect

SLA consists of a hydrophobic dodecyl chain and a hydrophilic alanine headgroup. The self-assembly is governed by three competing forces:

  • Hydrophobic Effect: Drives the aggregation of alkyl chains to minimize water contact.

  • Electrostatic Repulsion: The carboxylate group (

    
    ) provides negative charge repulsion at neutral/alkaline pH, favoring high-curvature structures like spherical micelles.
    
  • Hydrogen Bonding: The amide linkage (

    
    ) allows for intermolecular H-bonding.[1] This directional force is critical for forming low-curvature structures (fibers, sheets) when electrostatic repulsion is screened or reduced (e.g., at low pH).
    
Mechanism of Structural Evolution

The phase behavior of SLA is highly sensitive to pH.

  • pH > 6.0: Fully ionized. Dominant electrostatic repulsion leads to Spherical Micelles .

  • pH ~ 4.0 - 5.0: Partial protonation. Reduced repulsion + Amide H-bonding leads to Worm-like Micelles or Vesicles .

  • pH < 4.0: Protonation approaches pKa. Strong H-bonding networks form Nanofibers or Hydrogels .

Visualization of Assembly Pathway

SLA_Assembly cluster_legend Driving Forces Monomer SLA Monomers (pH > 7, < CMC) Micelle Spherical Micelles (pH > 7, > CMC) Monomer->Micelle Conc. > CMC Worm Worm-like Micelles (pH 5-6, Salt added) Micelle->Worm Add Salt / Minor pH drop Fiber Supramolecular Hydrogel (pH < 4, Nanofibers) Micelle->Fiber Protonation (pH < pKa) H-Bonding Dominance Vesicle Unilamellar Vesicles (pH ~ 5 or Catanionic Mix) Worm->Vesicle Charge Screening (Catanionic) Vesicle->Fiber Aging / pH drop key Blue: Electrostatic Red: H-Bonding

Figure 1: State transition map of this compound driven by concentration, pH, and ionic strength.

Experimental Protocols

Protocol A: Determination of Critical Micelle Concentration (CMC)

Objective: Establish the baseline concentration required for self-assembly. Method: Conductivity Titration (Preferred for ionic surfactants).

Materials:

  • This compound (High purity >98%).

  • Milli-Q Water (18.2 MΩ·cm).

  • Conductivity Meter (calibrated).

Procedure:

  • Stock Preparation: Prepare a 50 mM SLA stock solution in Milli-Q water. Ensure complete dissolution (sonicate if necessary).

  • Baseline Measurement: Place 20 mL of Milli-Q water in a thermostated beaker (25°C). Measure conductivity (

    
    ).
    
  • Titration: Add the SLA stock solution in small increments (e.g., 10-50

    
    ) to the water. Stir gently for 1 minute after each addition.
    
  • Data Logging: Record conductivity (

    
    ) vs. Concentration (
    
    
    
    ).
  • Analysis: Plot

    
     vs. 
    
    
    
    . The plot will show two linear regions with different slopes.[2] The intersection point is the CMC.[3]

Expected Data:

Parameter Typical Value Notes
CMC (Pure Water) 8 - 12 mM Depends on temperature/counterion.

| CMC (100mM NaCl) | 1 - 3 mM | Salt screens charge, lowering CMC. |

Protocol B: pH-Switchable Vesicle Formation

Objective: Create carboxyl-functionalized vesicles for drug encapsulation. Mechanism: Partial protonation reduces headgroup area, increasing the packing parameter (


) to 

, favoring bilayers.

Step-by-Step Workflow:

  • Solubilization: Dissolve SLA (20 mM) in 10 mM NaOH solution to ensure full deprotonation (pH ~10). Solution should be clear.

  • Filtration: Filter through a 0.22

    
     PVDF membrane to remove dust/aggregates.
    
  • Controlled Acidification:

    • Place solution under magnetic stirring (300 rpm).

    • Slowly titrate with 0.1 M HCl.

    • Critical Point: As pH reaches ~5.5 - 6.0, the solution may become slightly turbid (Tyndall effect). This indicates the transition from micelles to large aggregates (vesicles).

  • Equilibration: Stop acidification at pH 5.0. Allow the system to equilibrate for 2 hours at 25°C.

  • Characterization:

    • DLS: Check for size distribution (expect 100-300 nm).

    • TEM: Use negative staining (uranyl acetate) to verify hollow sphere morphology.

Protocol C: Catanionic Co-Assembly for Drug Delivery

Objective: Encapsulate a cationic drug (e.g., Doxorubicin HCl or a model amine) using SLA as the anionic tether.

Rationale: Mixing anionic SLA with a cationic drug creates an "ion-pair" amphiphile. This neutralizes the charge, driving hydrophobic collapse into vesicles with high drug loading efficiency.

Procedure:

  • Preparation:

    • Solution A: 10 mM SLA in water.

    • Solution B: 10 mM Cationic Drug (e.g., Doxorubicin HCl) in water.

  • Mixing:

    • Slowly add Solution B to Solution A to achieve a molar ratio (

      
      ) of 0.3 to 0.7.
      
    • Note: Avoid

      
       initially, as charge neutrality often leads to macroscopic precipitation.
      
  • Sonication: Bath sonicate for 10 minutes to disperse aggregates into uniform vesicles.

  • Dialysis (Purification): Dialyze against water (MWCO 3.5 kDa) for 4 hours to remove non-assembled monomers.

  • Stability Test: Monitor size over 24 hours.

Formulation Optimization Table:

Molar Ratio (Drug:SLA) Predicted Structure Visual Appearance Application
0.1 : 1.0 Mixed Micelles Clear Solubilization
0.4 : 1.0 Catanionic Vesicles Bluish Opalescence Drug Delivery

| 1.0 : 1.0 | Precipitate/Crystal | Cloudy/Solid | Solid Lipid Nanoparticles |

Troubleshooting & Critical Controls

Gelation vs. Precipitation

A common failure mode is macroscopic precipitation instead of hydrogel/nanostructure formation.

  • Cause: Acidification is too rapid, causing local pH to drop below pKa instantly.

  • Solution: Use Glucono-

    
    -lactone (GDL)  instead of HCl. GDL hydrolyzes slowly to gluconic acid, lowering pH homogeneously over time, ensuring uniform fiber network formation.
    
Temperature Sensitivity

SLA assemblies are thermoreversible.[4][5]

  • Observation: Hydrogels may melt at

    
    .[1]
    
  • Control: Perform all structural characterizations (DLS, Rheology) at controlled temperatures (25°C).

Impurities

Commercially available SLA may contain free fatty acids (lauric acid) or inorganic salts.

  • Impact: Drastically alters CMC and vesicle stability.

  • Purification: Recrystallize SLA from ethanol/acetone mixtures if high precision is required.

References

  • Bordes, R., & Holmberg, K. (2015). Amino acid-based surfactants – do they deserve more attention? Advances in Colloid and Interface Science.

  • Faustino, C. M., et al. (2010). Antioxidant and antimicrobial properties of N-acyl amino acid surfactants.[6] Colloids and Surfaces B: Biointerfaces.

  • Miyagishi, S., et al. (1989). Critical micelle concentrations of sodium N-acyl amino acid surfactants in water. Journal of Colloid and Interface Science.

  • Zhang, M., et al. (2020).[7] Sodium N-lauryl amino acids derived from silk protein can form catanionic aggregates with cytarabine as novel anti-tumor drug delivery systems.[7][8] Drug Delivery.

  • Bajani, D., et al. (2018). A comparison of the self-assembly behaviour of sodium N-lauroyl sarcosinate and sodium N-lauroyl glycinate surfactants. Colloids and Surfaces A.

Sources

emulsification efficiency of Sodium N-lauroylalanine in oil-in-water systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium N-lauroylalanine (SLA) represents a class of "green," amino acid-based anionic surfactants that bridge the gap between high-performance synthetic emulsifiers (like SDS) and biocompatible ingredients.[1] Unlike traditional sulfates, SLA offers a milder toxicity profile and rapid biodegradability, making it ideal for pharmaceutical and cosmetic drug delivery systems.

This guide details the physicochemical behavior of SLA and provides a validated protocol for generating stable O/W emulsions. The core mechanism relies on electrosteric stabilization : the anionic carboxylate group provides electrostatic repulsion, while the alanine moiety offers steric hindrance, preventing droplet coalescence more effectively than simple sulfates in complex matrices.

Physicochemical Characterization

Before formulation, the surfactant's behavior must be mapped. SLA exhibits pH-dependent solubility and surface activity, a critical deviation from sulfate-based surfactants.[1]

Critical Micelle Concentration (CMC)

The CMC of SLA is structurally positioned between Sodium Lauroyl Glycinate (~12 mM) and Sodium Lauroyl Sarcosinate (~14.6 mM).

  • Estimated CMC: 10–15 mM (approx.[1] 0.3–0.45 wt%).[1]

  • Implication: Formulations must maintain free surfactant concentration above 0.5 wt% to ensure sufficient monomer availability for rapid interfacial coverage during high-shear homogenization.[1]

pH Sensitivity & Solubility Profile

SLA functions as a surfactant only in its ionized (salt) form.[1]

  • pKa (Carboxyl group): ~4.0–5.0.[1]

  • Critical Parameter: At pH < 6.0, the equilibrium shifts toward the insoluble N-lauroylalanine acid, leading to precipitation and emulsion collapse.

  • Requirement: The aqueous phase must be buffered to pH 7.0–8.0.

ParameterValue / RangeNotes
Molecular Weight 293.38 g/mol C₁₅H₂₈NNaO₃
HLB (Effective) > 20 (High Hydrophilic)Suitable for O/W systems; often requires a low-HLB co-surfactant.[1][2]
Surface Tension ~30–35 mN/mAt CMC (25°C).[1]
Krafft Point < 0°CSoluble in cold water (unlike Sodium Stearate).[1]

Mechanism of Action

The stabilization mechanism of SLA is distinct from Sodium Dodecyl Sulfate (SDS). While SDS relies almost exclusively on high charge density (electrostatic), SLA utilizes a hybrid model.[1]

EmulsificationMechanism cluster_0 Oil Droplet Surface Oil Oil Phase (Hydrophobic) Interface Interfacial Layer SLA_Mol This compound (Amphiphilic) Tail Lauroyl Tail (C12) Inserts into Oil SLA_Mol->Tail Head Alanine Head Group (Amino Acid) SLA_Mol->Head Tail->Oil Hydrophobic Interaction Head->Interface Hydrophilic Orientation Stab_Elec Electrostatic Repulsion (COO- Negative Charge) Head->Stab_Elec Ionization (pH > 7) Stab_Steric Steric Hindrance (Bulky Alanine Group) Head->Stab_Steric Physical Bulk Result Stable O/W Emulsion (Prevents Coalescence) Stab_Elec->Result Stab_Steric->Result

Figure 1: Electrosteric stabilization mechanism of this compound at the oil-water interface.

Protocol: Preparation of SLA-Stabilized Emulsions

Objective: Create a stable 20% w/w Oil-in-Water emulsion with mean droplet diameter < 500 nm.

Materials
  • Surfactant: this compound (Purity > 95%).[1]

  • Oil Phase: Medium Chain Triglycerides (MCT) or Squalane (Standardized lipophilicity).[1]

  • Aqueous Phase: 10mM Phosphate Buffer (pH 7.4).

  • Co-Surfactant (Optional): Cetyl Alcohol (increases interface rigidity).[1]

Step-by-Step Methodology

Step 1: Aqueous Phase Preparation (The "Charge" Step)

  • Dissolve 1.0% w/w this compound in Phosphate Buffer (pH 7.4).

  • Critical Check: Measure pH. If < 7.0, adjust with 0.1M NaOH.[1] SLA will precipitate as free acid if the pH drops, destroying emulsifying capacity.

  • Heat to 50°C to ensure complete molecular dissolution and unfolding.

Step 2: Oil Phase Preparation

  • Weigh MCT oil (20% of total formulation weight).[1]

  • (Optional) If using Cetyl Alcohol (1-2%), dissolve it into the oil phase at 60°C.[1] This creates a "lamellar gel network" which significantly boosts long-term stability.[1]

Step 3: Pre-Emulsification (Coarse Emulsion) [1]

  • Add the Oil Phase to the Aqueous Phase while stirring at 500 RPM.

  • High-Shear Mixing: Use a rotor-stator homogenizer (e.g., Ultra-Turrax) at 10,000 RPM for 2 minutes .

  • Observation: The mixture should turn opaque white. This is a coarse emulsion (droplet size 2–10 µm).[1]

Step 4: High-Energy Homogenization (Size Reduction)

  • Process the coarse emulsion through a High-Pressure Homogenizer (Microfluidizer) or Ultrasonic Processor.[1]

    • Pressure: 800–1000 bar (12,000–15,000 psi).[1]

    • Cycles: 3–5 passes.

  • Cooling: Ensure the outlet temperature does not exceed 40°C to prevent thermal degradation of the oil.

Step 5: Conditioning

  • Allow the emulsion to cool to room temperature (25°C) under gentle stirring (100 RPM).

  • Re-check pH.[1] Hydrolysis of the amino acid head group is rare but possible; adjust to pH 7.4 if necessary.

Stability Evaluation & Quality Control

A self-validating system requires specific metrics to confirm success.[1]

Zeta Potential Analysis

Because SLA is anionic, the droplet surface charge is the primary indicator of stability.

  • Target: < -30 mV (Indicates strong electrostatic repulsion).[1]

  • Protocol: Dilute 10 µL of emulsion in 10 mL of 10mM NaCl (not pure water, to maintain ionic strength). Measure using Electrophoretic Light Scattering (ELS).[1]

Droplet Size Distribution (DLS)
  • Target: Polydispersity Index (PDI) < 0.2.

  • Pass Criteria: Monomodal peak. A secondary peak at >1 µm indicates flocculation (instability).[1]

Centrifugal Stress Test
  • Protocol: Centrifuge 10 mL of emulsion at 3,000 x g for 30 minutes.

  • Analysis:

    • Pass: Homogeneous white liquid.[1]

    • Fail: Phase separation (Oil layer on top) or Creaming (White concentrated layer on top, clear serum on bottom).[1]

Workflow Diagram

ProtocolWorkflow Prep_Aq Aqueous Phase (SLA + Buffer pH 7.4) Mixing Coarse Mixing (Rotor-Stator) Prep_Aq->Mixing Prep_Oil Oil Phase (MCT + Co-surfactant) Prep_Oil->Mixing Homogen High-Pressure Homogenization (1000 bar, 3 cycles) Mixing->Homogen Coarse Emulsion Cooling Cooling & pH Check Homogen->Cooling Nano-Emulsion QC QC Analysis (Zeta, DLS) Cooling->QC

Figure 2: Operational workflow for the preparation of SLA-stabilized O/W emulsions.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Phase Separation (Immediate) pH < 6.0SLA has protonated and lost solubility. Add NaOH to raise pH to 7.[1]5.
High Viscosity / Gelling Liquid Crystalline PhaseExcess surfactant or co-surfactant.[1] Reduce SLA concentration or increase Homogenization temperature.
Droplet Size Growth (Ostwald Ripening) Oil solubility in waterThe oil phase is slightly soluble. Add a "Ripening Inhibitor" (e.g., long-chain triglyceride) to the oil phase.
Low Zeta Potential (e.g., -15 mV) High Ionic StrengthBuffer concentration is too high (>50mM), shielding the charge. Reduce buffer molarity to 10mM.

References

  • Critical Micelle Concentration of Amino Acid Surfactants. Wikipedia. (2025).[1] Defines the CMC ranges for anionic surfactants and the impact of head group structure on micellization.

  • Physicochemical Properties of this compound. PubChem. (2026).[1] Detailed chemical structure, molecular weight (293.38 g/mol ), and solubility data for CAS 55535-58-5.[1][2]

  • Emulsification Mechanisms of Amino Acid-Based Surfactants. ResearchGate. (2025).[1] Comparative analysis of N-lauroylalanine and SDS in interfacial tension reduction and oil recovery.

  • HLB System and Surfactant Selection. Alfa Chemistry. (2022).[1] Guidelines for calculating required HLB and selecting anionic/non-ionic surfactant blends for O/W emulsions.

  • Stability of Emulsions Stabilized by Physiological Surfactants. PubMed. (2025).[1] Discusses the role of steric stabilization in amino-acid/bile salt systems similar to SLA.

Sources

Navigating the Matrix: A Guide to Compatible Buffers for Sodium N-lauroylsarcosinate in Biological Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Sodium N-lauroylsarcosinate, often referred to as Sarkosyl, is a mild anionic surfactant widely employed in life sciences research for its ability to disrupt cell membranes, solubilize proteins, and inhibit protein-nucleic acid interactions. Its utility spans a vast array of applications, from the isolation of nucleic acids and the purification of membrane proteins to the solubilization of inclusion bodies. The success of these applications, however, is critically dependent on the careful selection of a compatible buffer system. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on choosing and preparing appropriate buffers for experiments involving Sodium N-lauroylsarcosinate, ensuring experimental reproducibility and success.

The Critical Role of Buffering in Sarkosyl-Based Assays

The buffering environment is paramount in any biochemical experiment. It maintains a stable pH, which is crucial for protein structure and function, enzyme activity, and the integrity of nucleic acids. When working with a surfactant like Sodium N-lauroylsarcosinate, the buffer's role extends beyond pH control. Buffer components can influence the surfactant's properties, such as its critical micelle concentration (CMC), and can even interact directly with it, potentially leading to precipitation or altered performance.

The carboxylate group of Sodium N-lauroylsarcosinate has a pKa of approximately 3.6.[1][2][3] This means that in solutions with a pH greater than about 5.5, the surfactant is negatively charged, a key feature for its function in many biological applications.[1][2][3] The nitrogen atom within the amide linkage is not pH-active and remains neutrally charged across all aqueous solutions.[1][2]

Recommended Buffer Systems for Sodium N-lauroylsarcosinate

Based on a thorough review of established protocols and the physicochemical properties of Sodium N-lauroylsarcosinate, several common biological buffers have demonstrated high compatibility.

Tris-HCl: The Versatile Workhorse

Tris (tris(hydroxymethyl)aminomethane) based buffers are perhaps the most frequently cited for use with Sarkosyl. Its buffering range of pH 7.0-9.0 aligns well with many biological assays.

  • Applications: Widely used in cell lysis, protein extraction, and the isolation of sarkosyl-insoluble proteins.[4][5]

  • Causality: Tris, being a primary amine, is generally non-reactive with the anionic headgroup of Sarkosyl. This chemical inertness ensures that both the buffer and the surfactant can perform their respective functions without interference.

Phosphate Buffers (PBS and others): A Stable and Gentle Choice

Phosphate-based buffers, including Phosphate-Buffered Saline (PBS), are another excellent choice for experiments with Sodium N-lauroylsarcosinate.

  • Applications: Utilized in protein solubilization from inclusion bodies and permeabilization of yeast cells.[6][7] A product information sheet also notes the slight solubility of lauroylsarcosine (sodium salt) in PBS at pH 7.2.[8]

  • Causality: Phosphate buffers are physiologically relevant and provide good buffering capacity in the neutral pH range (6.5-7.5). Their simple ionic composition minimizes the risk of complex interactions with the surfactant.

HEPES: A Zwitterionic Buffer for Sensitive Applications

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a zwitterionic buffer often favored for its minimal interaction with metal ions and its stability in culture media.

  • Applications: Found in lysis buffers for the purification of insoluble proteins and in gel filtration buffers.[6][9][10]

  • Causality: As a zwitterionic buffer, HEPES is less likely to participate in electrostatic interactions that could disrupt the structure of proteins or interfere with the action of the anionic Sarkosyl.

Other Compatible Buffers:
  • Citrate Buffers: These are particularly useful for nucleic acid extraction as they help to prevent base hydrolysis.[11][12][13] Protocols for RNA purification from plant tissues specifically mention the use of sodium citrate in the denaturing solution containing N-lauroylsarcosine.[11]

  • Borate Buffers: Borate buffers have been documented in analytical procedures for Sodium Lauroyl Sarcosinate and in capillary zone electrophoresis.[14][15]

Buffer-Surfactant Interactions: What to Watch Out For

While the aforementioned buffers are generally compatible, it is crucial to consider the potential for interactions, especially at high concentrations of either the buffer salts or the surfactant.

  • "Salting Out" Effect: High concentrations of salts can decrease the solubility of surfactants, potentially leading to precipitation. This is a general principle for ionic surfactants.[16] Researchers should be mindful of the total ionic strength of their buffer system.

  • Influence on Critical Micelle Concentration (CMC): The presence of electrolytes in the buffer can lower the CMC of ionic surfactants.[16] This means that micelles will form at a lower concentration of Sarkosyl, which can be advantageous for some applications but may need to be considered during experimental design.

  • Divalent Cations: While not extensively documented for Sarkosyl, some anionic surfactants can precipitate in the presence of high concentrations of divalent cations like Ca²⁺ and Mg²⁺. When high concentrations of these ions are required for an experiment, it is advisable to perform a preliminary compatibility test.

Data Summary: Compatible Buffer Systems

Buffer SystemTypical pH RangeTypical ConcentrationCommon Applications with Sodium N-lauroylsarcosinate
Tris-HCl 7.0 - 9.020 - 100 mMCell lysis, protein extraction, isolation of insoluble proteins.[4][5]
Phosphate 6.5 - 7.520 - 100 mMSolubilization of inclusion bodies, cell permeabilization.[6][7]
HEPES 6.8 - 8.220 - 50 mMProtein purification, cell lysis for insoluble proteins.[6][9][10]
Citrate 3.0 - 6.210 - 50 mMNucleic acid extraction.[11][12][13]
Borate 8.0 - 10.010 - 50 mMAnalytical procedures, electrophoresis.[14][15]

Experimental Protocols

Protocol 1: Preparation of a Tris-Based Lysis Buffer with Sarkosyl for Protein Extraction

This protocol is suitable for the lysis of bacterial or mammalian cells for the extraction of total cellular proteins.

Materials:

  • Tris base

  • Sodium chloride (NaCl)

  • EDTA

  • Sodium N-lauroylsarcosinate (Sarkosyl)

  • Hydrochloric acid (HCl) for pH adjustment

  • Protease inhibitor cocktail

  • Nuclease (e.g., DNase I)

  • Ultrapure water

Procedure:

  • To prepare 100 mL of 10x stock buffer, dissolve 6.06 g of Tris base in 80 mL of ultrapure water.

  • Adjust the pH to 7.5 with concentrated HCl.

  • Add 8.76 g of NaCl and 0.37 g of EDTA.

  • Bring the final volume to 100 mL with ultrapure water. Sterilize by autoclaving.

  • To prepare 10 mL of working lysis buffer, combine 1 mL of 10x stock buffer with 8.9 mL of ultrapure water.

  • Just before use, add 100 µL of a 10% (w/v) Sarkosyl stock solution to achieve a final concentration of 0.1%.

  • Add protease inhibitors and nuclease to their recommended final concentrations.

  • Keep the lysis buffer on ice.

Protocol1_Workflow cluster_prep Buffer Preparation cluster_lysis Lysis Procedure A Prepare 10x Tris-HCl Stock B Dilute to 1x Working Buffer A->B Dilute 1:10 C Add Sarkosyl & Inhibitors B->C On ice D Add to Cell Pellet C->D E Incubate & Lyse D->E F Clarify Lysate E->F Centrifugation Protocol2_Workflow A Prepare 100 mM Phosphate Buffer (pH 7.0) B Add Sarkosyl to 0.5% A->B C Resuspend Inclusion Body Pellet B->C D Incubate with Agitation C->D E Clarify by Centrifugation D->E F Collect Solubilized Protein (Supernatant) E->F

Caption: Step-by-step workflow for solubilizing protein inclusion bodies with a phosphate-Sarkosyl buffer.

Conclusion

The selection of a compatible buffer is a critical, yet often overlooked, aspect of experimental design when working with Sodium N-lauroylsarcosinate. Tris-HCl, phosphate, and HEPES buffers have a proven track record of compatibility and are suitable for a wide range of applications. By understanding the fundamental physicochemical properties of Sarkosyl and its potential interactions with buffer components, researchers can confidently formulate their experimental solutions to achieve reliable and reproducible results. The protocols provided herein serve as a validated starting point for the successful implementation of Sodium N-lauroylsarcosinate in your research endeavors.

References

  • Obtaining Soluble Folded Proteins from Inclusion Bodies Using Sarkosyl, Triton X-100, and CHAPS: Application to LB and M9 Minimal Media. (2016). PubMed. [Link]

  • Insoluble Protein Purification with Sarkosyl: Facts and Precautions. (n.d.). Request PDF. [Link]

  • Sarkosyl-insoluble proteins isolation. (n.d.). Bio-protocol. [Link]

  • Isolation of Detergent-Insoluble Protein Aggregates From Human Postmortem Brain Tissue. (2025). Journal of Visualized Experiments. [Link]

  • Complete Sonication Protocol for Cell Lysis | Step-by-Step Guide + Expert Tips. (n.d.). Boster Bio. [Link]

  • Purifying Natively Folded Proteins from Inclusion Bodies Using Sarkosyl, Triton X-100, and CHAPS. (n.d.). BioTechniques. [Link]

  • 1 Buffer Preparation. (n.d.). MD Anderson Cancer Center. [Link]

  • Selective Extraction With Sarkosyl And Repolymerization In Vitro Of Cytoskeleton Proteins From Giardia. (n.d.). Journals Gateway | The Company of Biologists. [Link]

  • SODIUM N-LAUROYLSARCOSINATE. (n.d.). Ataman Kimya. [Link]

  • Citrate Buffer Antigen Retrieval Protocol. (2012). IHC World. [Link]

  • Sodium Lauroyl Sarcosinate USP 2025. (2025). Web of Pharma. [Link]

  • SODIUM N-LAUROYLSARCOSINATE. (n.d.). Ataman Kimya. [Link]

  • SODIUM-N-LAURYL SARCOSINATE. (n.d.). Ataman Kimya. [Link]

  • SODIUM LAUROYL SARCOSINATE. (n.d.). Chemicals. [Link]

  • N-Lauroylsarcosine, Na-salt (30 % solution). (n.d.). SERVA Electrophoresis GmbH. [Link]

  • A Comprehensive Analysis of Selected Anionic Surfactants Behaviour in Aqueous Systems Containing Metal Ions and Inorganic Acid. (2022). MDPI. [Link]

  • SarkoSpin: A Technique for Biochemical Isolation and Characterization of Pathological TDP-43 Aggregates. (n.d.). PMC. [Link]

  • Sodium N-Lauroyl Sarcosinate (Sodium Lauroyl Sarcosinate). (n.d.). LookChem. [Link]

  • N-Lauroylsarcosine, Sodium Salt. (n.d.). MP Biomedicals. [Link]

  • Conventional purification steps to remove nucleic acid. (n.d.). SlidePlayer. [Link]

  • Compositions and methods for nucleic acid purification from blood samples. (n.d.).
  • Buffers. (n.d.). Bangs Laboratories. [Link]

  • Use of anionic denaturing detergents to purify insoluble proteins after overexpression. (2012). PMC. [Link]

  • Purification of RNA from plant tissues. (n.d.). University of Nebraska-Lincoln. [Link]

  • Enrichment of Detergent-insoluble Protein Aggregates from Human Postmortem Brain. (2017). PMC. [Link]

  • Enhanced recombinant protein capture, purity and yield from crude bacterial cell extracts by N-Lauroylsarcosine-assisted affinity chromatography. (2023). PMC. [Link]

  • Citrate Buffer Recipe. (n.d.). Scribd. [Link]

  • Protocol for Resolving Protein Mixtures in Capillary Zone Electrophoresis. (n.d.). Stanford University. [Link]

  • Buffers Formulations and Protocols | RIPA Buffer Recipe & Preparation. (n.d.). Bio-Techne. [Link]

  • Different Types of Extraction Buffers and When to Use Them. (2019). G-Biosciences. [Link]

  • What is the best way to dissolve Sodium N-lauroylsarcosinate or Sarcosyl (for PFGE) in water?. (2014). ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Sodium N-lauroylalanine & Divalent Cation Compatibility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Soft" Anionic

Sodium N-lauroylalanine (S-L-Ala) represents a class of amino acid-based surfactants that bridges the gap between the harsh cleansing of sulfates and the instability of carboxylate soaps. Unlike traditional fatty acid soaps (e.g., Sodium Laurate) which precipitate instantly in the presence of calcium (


) and magnesium (

) to form "lime soap" scum, S-L-Ala exhibits selective tolerance .

While it is not immune to divalent cations, its unique steric structure allows it to maintain solubility and foaming properties in water hardness levels where traditional soaps fail (typically up to 150–300 ppm


, depending on pH). This guide addresses the physicochemical interactions between S-L-Ala and divalent cations to help you troubleshoot instability, turbidity, and viscosity anomalies.

Mechanism of Action

To troubleshoot effectively, one must understand why S-L-Ala behaves differently than standard soaps.

The Steric Shield Effect

In a standard soap (Sodium Laurate), the carboxylate head groups pack tightly. When


 is introduced, it binds two carboxylate heads, bridging them into a rigid, insoluble crystal lattice (calcium soap).

In This compound , the amide linkage and the alanine side chain introduce:

  • Steric Bulk: Prevents the tight packing required for crystal lattice formation.

  • Hydration Shell: The amide bond hydrogen-bonds with water, keeping the calcium-surfactant complex more soluble/dispersible.

Visualization: Calcium Interaction Dynamics

The following diagram illustrates the difference between "Hard Precipitation" (Soaps) and "Soluble Complexing" (S-L-Ala).

CalciumInteraction Ca Divalent Cation (Ca++) Soap Traditional Soap (Sodium Laurate) Ca->Soap Ionic Binding SLA This compound Ca->SLA Ionic Binding Precipitate TIGHT CRYSTAL LATTICE (Insoluble Scum) Soap->Precipitate Low Steric Hindrance High Lattice Energy Micelle LOOSE COMPLEX (Soluble/Dispersible) SLA->Micelle High Steric Hindrance (Alanine Group) Maintains Hydration

Figure 1: Comparative mechanism of calcium interaction. S-L-Ala prevents the formation of insoluble crystalline precipitates through steric hindrance.

Troubleshooting Guide (Q&A)

Scenario A: Turbidity & Precipitation

Q: I added 0.5%


 to my formulation and it turned cloudy immediately. Is the surfactant precipitating? 

A: Not necessarily. You are likely observing the Krafft Point Shift .

  • The Science: Divalent cations increase the Krafft point (the temperature at which micelles form). If the Krafft point shifts above your room temperature, the surfactant crystallizes out.

  • Diagnostic: Heat the solution to 50°C.

    • If it clears: You are below the Krafft point. The system is chemically stable but thermally restricted.

    • If it remains cloudy: You have exceeded the Calcium Tolerance Value (CTV) . The calcium-surfactant salt has precipitated.[1][2]

  • Fix:

    • Adjust pH: Ensure pH is > 6.5. At lower pH, the carboxyl group protonates, reducing solubility further.

    • Add Co-surfactant: Adding an amphoteric surfactant (e.g., Cocamidopropyl Betaine) at a 1:4 ratio disrupts the crystal lattice, restoring clarity.

Scenario B: Viscosity Loss

Q: I expected salt thickening, but adding


 caused my gel to thin out. 

A: This indicates a transition from Worm-like Micelles to Phase Separation or Spherical Micelles .

  • The Science: Initially, cations shield the charge repulsion between head groups, allowing them to pack closer and form long, entangled "worm-like" micelles (high viscosity). However, S-L-Ala has a bulky head group. If too much

    
     is added, the "packing parameter" exceeds 1/2 too quickly, causing the system to collapse into lamellar phases or precipitate, losing the entangled network.
    
  • Fix: Reduce electrolyte concentration or introduce a non-ionic surfactant (e.g., Alkyl Polyglucoside) to space out the head groups and restore the worm-like structure.

Scenario C: pH Drift

Q: My buffer is pH 5.5, but the S-L-Ala seems less soluble than the spec sheet claims.

A: S-L-Ala is an amino acid salt.[3] Its


 is typically around 4.0–5.0.
  • The Science: At pH 5.5, a significant fraction of the surfactant exists as the free acid (N-lauroylalanine), which is insoluble in water. Adding

    
     at this pH creates a "double whammy": the free acid is insoluble, and the calcium salt of the ionized portion is less soluble than the sodium salt.
    
  • Recommendation: Maintain pH between 6.5 and 7.5 for maximum hard water tolerance.

Experimental Protocols

Protocol 1: Determination of Calcium Tolerance Value (CTV)

Use this protocol to benchmark your specific batch of S-L-Ala against raw material variations.

Materials:

  • 1% (w/w) this compound solution (adjusted to pH 7.0).

  • Calcium Chloride solution (0.1 M).

  • Turbidimeter (or visual inspection against black background).

Steps:

  • Place 50g of surfactant solution in a beaker with magnetic stirring.

  • Titrate 0.1 M

    
     into the solution in 0.5 mL increments.
    
  • Allow 1 minute of mixing between additions.

  • Record the volume of

    
     added when the solution develops a distinct, permanent haze (Turbidity > 20 NTU).
    

Calculation:



(Note: 100,087 is the molecular weight of CaCO3 in mg/mol)
Protocol 2: Critical Micelle Concentration (CMC) in Hard Water

Use this to determine the efficiency of the surfactant in the presence of ions.

Method: Surface Tension (Du Noüy Ring or Wilhelmy Plate).

  • Prepare a stock solution of S-L-Ala in water containing 50 ppm

    
    .
    
  • Perform serial dilutions.

  • Plot Surface Tension (

    
    ) vs. Log Concentration.
    
  • The inflection point is the CMC.

    • Insight: If the CMC decreases significantly compared to DI water, the calcium is effectively "salting out" the hydrophobe, increasing surface activity but risking precipitation.

Comparative Data: Hard Water Tolerance

Surfactant TypeHead Group StructureTypical Calcium Tolerance (pH 7)Mechanism of Failure
Sodium Laurate Carboxylate (Small)< 20 ppmImmediate crystal lattice formation (Lime Soap)
Sodium Laureth Sulfate (SLES) Sulfate + Ethoxy (Large)> 1000 ppmHighly soluble; rarely precipitates
Sodium N-Lauroyl Glutamate Amino Acid (Dicarboxylate)~ 400 ppmForms soluble chelates before precipitating
This compound Amino Acid (Monocarboxylate) ~ 150 - 250 ppm Steric hindrance delays precipitation

Note: Values are approximate and dependent on specific commercial grades and temperature.

References

  • Xia, J., et al. (2025). Synthesis, Properties, and Applications of Amino Acids Based Surfactants: A Review. ResearchGate. Link

  • Bordes, R., & Holmberg, K. (2015). Amino acid-based surfactants – Do they deserve more attention? Advances in Colloid and Interface Science.
  • Surface Chemical Industry Co. (2022).[3] Sodium Lauroyl Alanine Technical Data Sheet. Link

  • Kanicky, J. R., & Shah, D. O. (2002). Effect of Degree of Ionization on the Krafft Temperature of Fatty Acid Solutions. (Mechanistic basis for pH/Solubility interactions).
  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Link

Sources

Validation & Comparative

A Comparative Guide to the HPLC-ELSD Method for the Quantification of Sodium N-Lauroylalanine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD) method for the analysis of Sodium N-lauroylalanine. It is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for quantifying this and similar amino acid-based surfactants.

The Analytical Challenge: Detecting Non-Chromophoric Surfactants

This compound is an anionic surfactant widely used in personal care products and pharmaceuticals due to its mildness and excellent foaming properties.[1] Analytically, it presents a significant challenge: its structure lacks a strong chromophore, rendering detection by common UV-Vis spectrophotometric detectors inefficient and insensitive.[2][3] This necessitates the use of a "universal" detector that does not rely on the optical properties of the analyte.[4][5] The Evaporative Light Scattering Detector (ELSD) is a powerful solution for this class of compounds.[6][7]

Principle of Evaporative Light Scattering Detection (ELSD)

The ELSD is a mass-sensitive detector that can identify any analyte less volatile than the mobile phase.[4] Its operation involves a three-step process:

  • Nebulization : The eluent from the HPLC column is mixed with an inert gas (typically nitrogen) and sprayed into a fine aerosol of uniformly sized droplets.[5]

  • Evaporation : The droplets travel through a heated drift tube where the volatile mobile phase evaporates, leaving behind microscopic particles of the non-volatile analyte.[6][7]

  • Detection : These dried analyte particles pass through a light-scattering cell. A light source (e.g., laser or LED) illuminates the particles, and the scattered light is measured by a photodiode or photomultiplier tube. The intensity of the scattered light is proportional to the mass of the analyte.[4]

This mechanism makes ELSD highly compatible with gradient elution, a significant advantage over Refractive Index (RI) detectors, and ideal for non-chromophoric compounds like this compound.[2]

ELSD_Principle cluster_hplc HPLC System cluster_elsd ELSD System cluster_output Data System Column HPLC Column Nebulizer 1. Nebulization (Eluent + N2 Gas → Aerosol) Column->Nebulizer Eluent Out DriftTube 2. Evaporation (Heated Drift Tube) Nebulizer->DriftTube Aerosol Droplets Detector 3. Detection (Light Scattering) DriftTube->Detector Dried Analyte Particles Chromatogram Chromatogram Detector->Chromatogram Signal

Caption: Principle of Evaporative Light Scattering Detection (ELSD).

Recommended HPLC-ELSD Method for this compound

This section details a robust, validated method for the quantification of this compound. The choices behind each parameter are explained to provide a clear understanding of the method's development.

Experimental Protocol

Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-ELSD Analysis cluster_data Data Processing Prep Dissolve sample/standard in Methanol:Water (1:1). Filter through 0.45 µm syringe filter. Inject Inject sample onto HPLC system Prep->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect Evaporative Light Scattering Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Construction (Log-Log Plot) Integrate->Calibrate Quantify Quantification of Analyte Calibrate->Quantify

Caption: Experimental workflow for HPLC-ELSD analysis.

1. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in a 1:1 (v/v) mixture of methanol and water to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution.

  • Sample Solution: Dissolve the sample containing this compound in the same diluent to achieve a concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the column and instrument.

2. Chromatographic and Detector Conditions:

ParameterRecommended SettingRationale
HPLC Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic interaction with the lauroyl chain of the analyte, ensuring good retention and separation from polar impurities.
Mobile Phase A Water with 0.1% Formic AcidFormic acid is a volatile modifier that improves peak shape and is compatible with ELSD and MS detectors.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic solvent with good elution strength for this type of analysis.
Gradient Elution 0-20 min: 50% to 95% B; 20-25 min: 95% BA gradient is essential to elute the analyte with a good peak shape while ensuring that any more strongly retained impurities are washed from the column.[8]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak symmetry.
Injection Vol. 10 µLA typical injection volume for standard analytical HPLC.
ELSD Drift Tube 45 °CThis temperature must be optimized. It should be high enough to evaporate the mobile phase but low enough to avoid degradation of the thermally labile analyte.[5]
Nebulizer Gas (N2) 1.5 L/min (or ~3 bar)Gas flow affects droplet size and nebulization efficiency. This setting needs to be optimized for the specific instrument and mobile phase composition.[2]
ELSD Gain 1The gain setting amplifies the detector signal. A starting value of 1 is common, adjusted based on analyte response.[8]

Method Performance and Validation

A properly validated method is crucial for trustworthy results. Key validation parameters for this HPLC-ELSD method would typically include:

ParameterTypical PerformanceDescription
Linearity R² > 0.99 (Log-Log)ELSD response is often non-linear and requires a logarithmic transformation of both concentration and peak area to generate a linear calibration curve.
Limit of Detection (LOD) 5-20 ng on-columnThe lowest amount of analyte that can be reliably detected with a signal-to-noise ratio (S/N) of ≥3.[9]
Limit of Quantitation (LOQ) 20-60 ng on-columnThe lowest amount of analyte that can be accurately and precisely quantified, typically with an S/N of ≥10.[9]
Precision (RSD%) < 5%The relative standard deviation for replicate injections, demonstrating the method's repeatability.
Accuracy (Recovery %) 95-105%The percentage of a known amount of spiked analyte recovered from a sample matrix, indicating the method's accuracy.

Comparison with Alternative Analytical Methods

While HPLC-ELSD is a strong choice, other methods can also be used for surfactant analysis. Each has distinct advantages and disadvantages.

MethodPrincipleSensitivitySelectivityCost & ComplexityKey AdvantageKey Disadvantage
HPLC-ELSD Light scattering from dried analyte particles.[4]Good (ng level)[5]Low (Universal)ModerateUniversal detection, gradient compatible.[6]Non-linear response, destructive detector.[4]
HPLC-CAD Measurement of charge transferred to dried analyte particles.[10]Very Good (< ng level)[11]Low (Universal)ModerateHigher sensitivity and wider dynamic range than ELSD.[12][13]Requires highly pure, volatile mobile phases.[12]
HPLC-UV (Low λ) Analyte absorbs UV light (e.g., at ~210 nm).PoorPoorLowSimple, non-destructive, widely available.Insufficient sensitivity and selectivity for this analyte; baseline drift with gradients.[8][11]
HPLC with Derivatization A chromophore is chemically attached to the analyte for UV/Fluorescence detection.[14][15]Good to ExcellentGoodHigh (due to sample prep)High sensitivity and selectivity.Complex, time-consuming sample preparation; potential for side reactions.[16]
HPLC-MS Separation by HPLC followed by mass-to-charge ratio detection.[15]Excellent (pg-fg level)ExcellentHighUnmatched sensitivity and structural confirmation.High cost, complex instrumentation and maintenance.[10]
In-Depth Comparison
  • HPLC-ELSD vs. HPLC-CAD: The Charged Aerosol Detector (CAD) is the most direct competitor to ELSD. Both are universal aerosol-based detectors.[12] However, CAD generally offers superior performance, including up to 10-fold better sensitivity, a wider linear dynamic range, and more consistent inter-analyte response, which is beneficial when standards are unavailable.[11][12] The fundamental difference lies in the detection mechanism: CAD measures charge, which has a more direct relationship with mass than the complex light-scattering physics of ELSD.[13][17]

  • HPLC-ELSD vs. HPLC-UV: For an analyte like this compound, direct UV detection is often impractical. The amide bond offers weak absorbance at low UV wavelengths (~205-215 nm), but this region is prone to interference from solvents and other excipients, leading to poor sensitivity and drifting baselines during gradient elution.[8] Derivatization to add a strong chromophore is a workaround but adds significant complexity and potential for error to the workflow.[14][18]

  • HPLC-ELSD vs. HPLC-MS: Mass Spectrometry is the gold standard for both quantification and identification.[10] It provides unparalleled sensitivity and specificity. However, the cost of acquisition and operation, along with the complexity of the instrumentation, makes it less accessible for routine quality control environments where a simpler, robust detector like ELSD or CAD may be more appropriate.[10]

Conclusion

The HPLC-ELSD method provides a robust, reliable, and cost-effective solution for the quantitative analysis of this compound. Its universal detection principle overcomes the primary analytical hurdle of the analyte's lack of a chromophore, and its compatibility with gradient elution allows for excellent chromatographic separation. While alternative techniques like HPLC-CAD may offer superior sensitivity and linearity, and HPLC-MS provides unparalleled specificity, HPLC-ELSD remains a highly valuable and widely accessible tool for researchers and quality control laboratories working with amino acid-based surfactants and other non-chromophoric compounds.

References

  • Evaporative light scattering detector - Wikipedia. en.wikipedia.org. [Link]

  • ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. (2020, November 19). . [Link]

  • The principles of ELSD - Peak Scientific. (2016, September 15). . [Link]

  • Sodium Lauroyl Alaninate 95% Powder - Surfactant Specialist. . [Link]

  • (PDF) Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. (2026, January 31). . [Link]

  • So, how does an ELSD work? - Biotage. (2023, January 23). . [Link]

  • Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS - MDPI. (2020, October 8). . [Link]

  • Sodium Lauroyl Alanine - ChemBK. (2024, April 9). . [Link]

  • Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS | CoLab. (2020, October 8). colab.ws. [Link]

  • The detection of surfactants without any chromophoric group - Chromatography Forum. (2010, July 13). . [Link]

  • Publication: Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS - Digitální knihovna UPCE. dk.upce.cz. [Link]

  • Scattering Detector (ELSD) - Agilent. (2012, December 6). . [Link]

  • HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection. . [Link]

  • A comparison of CAD and ELSD as non-UV detection techniques - Reach Separations. . [Link]

  • CN108752228B - Preparation method and application of N-lauroyl-L-alanine - Google Patents.
  • Universal method for the determination of nonionic surfactant content in the presence of protein - PMC. . [Link]

  • sodium N-lauroyl-β-alaninate | CAS#:21668-16-6 | Chemsrc. (2025, October 4). . [Link]

  • Method for Simultaneous Determination of Amino Acid Surfactants Sodium N-Lauroylsarcosinate and Sodium Methyl Cocoyl Taurate in Personal Care Products, by Using High Performance Liquid Chromatography - PubMed. (2025, July 24). pubmed.ncbi.nlm.nih.gov. [Link]

  • Analytical Methods for the Determination of Surfactants in Surface Water. ethos.bl.uk. [Link]

  • Normal-Phase HPLC-ELSD to Compare Lipid Profiles of Different Wheat Flours - PMC. (2021, February 16). . [Link]

  • Analysis of the Non-Ionic Surfactant Triton-X Using UltraPerformance Convergence Chromatography (UPC2) with MS and UV Detection - Waters Corporation. . [Link]

  • Analysis of foods using HPLC with evaporative light scattering detection | Agilent. . [Link]

  • Environmentally evaluated HPLC-ELSD method to monitor enzymatic synthesis of a non-ionic surfactant - ResearchGate. (2025, August 7). . [Link]

  • Review and Optimization of Linearity and Precision in Quantitative HPLC–ELSD with Chemometrics | LCGC International. (2022, April 15). . [Link]

Sources

A Researcher's Guide to Surface Tension Measurement of Amino Acid Surfactants

Author: BenchChem Technical Support Team. Date: February 2026

In the realms of pharmaceutical sciences, cosmetics, and material science, amino acid-based surfactants are gaining prominence due to their biocompatibility, biodegradability, and unique functional properties. A critical parameter governing their performance is surface tension, which dictates their ability to act as emulsifiers, detergents, and wetting agents. Accurate and reproducible measurement of surface tension is therefore not just a matter of quality control, but a fundamental necessity for research and development.

This guide provides a comparative analysis of prevalent surface tension measurement protocols, offering field-proven insights into their application for amino acid surfactants. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system for robust and reliable data generation.

Fundamental Principles: Static vs. Dynamic Surface Tension

Before comparing methodologies, it is crucial to understand the two primary regimes of surface tension measurement: static and dynamic.

  • Static Surface Tension (SST): This refers to the surface tension of a liquid at equilibrium, where surfactant molecules have had sufficient time to migrate and orient themselves at the liquid-air interface.

  • Dynamic Surface Tension (DST): This is the surface tension measured at a specific surface age, which is the time elapsed since the formation of a new surface.[1] For processes like spraying, foaming, or emulsification, where new interfaces are rapidly created, DST is often the more relevant parameter.[2][3]

Amino acid surfactants, particularly those with larger or more complex structures, may require a significant amount of time to reach equilibrium. Therefore, the choice between SST and DST methods depends entirely on the application being investigated.

Comparative Analysis of Core Measurement Techniques

The most common methods for measuring the surface tension of surfactant solutions fall into three categories: force tensiometry (Wilhelmy plate and du Noüy ring), optical tensiometry (pendant drop), and bubble pressure tensiometry.

Method Principle Measurement Type Key Advantages for Amino Acid Surfactants Limitations
Wilhelmy Plate Measures the force required to hold a platinum plate at the liquid-air interface.[4]Primarily Static (Equilibrium)High precision; ideal for studying equilibrium states and CMC; less disruptive to the surface, allowing surfactants time to adsorb.[5][6][7]Sensitive to wetting properties of the plate; not suitable for highly viscous liquids.
du Noüy Ring Measures the maximum force required to pull a platinum ring from the liquid surface.[4]Quasi-Static / DynamicWidely used and standardized (ASTM D1331); robust and less sensitive to minor imperfections in the ring.[8][9]Disturbs the surface during measurement, which can lead to falsely high readings for slow-adsorbing surfactants; requires buoyancy corrections.[7][10]
Pendant Drop Analyzes the shape of a drop suspended from a needle, which is governed by the balance between surface tension and gravity.[11][12]Static & DynamicRequires very small sample volumes; allows for time-dependent measurements to observe surfactant adsorption kinetics; non-invasive.[13]Computationally intensive; requires accurate density values for both phases.
Maximum Bubble Pressure Measures the maximum pressure required to form a gas bubble in the liquid from a capillary.[14]DynamicExcellent for studying fast-acting surfactants and processes with rapid interface formation; can measure a wide range of surface ages.[1][15]Not ideal for equilibrium measurements; can be affected by viscosity and hydrostatic pressure.

Expert Insight: For determining the Critical Micelle Concentration (CMC) of amino acid surfactants, the Wilhelmy plate method is often preferred due to its precision and ability to measure at equilibrium.[6][16] The plate remains stationary, allowing the surfactant molecules sufficient time to arrange at the interface, which is crucial for accurate CMC determination.[16] In contrast, the du Noüy ring method constantly changes the interface as it is pulled through, which can result in artificially high surface tension values for surfactant solutions.[10][16]

Experimental Workflows & Protocols

A robust measurement protocol is a self-validating system. This involves not just the measurement itself, but rigorous preparation, calibration, and data analysis.

General Workflow for Surface Tension Measurement

The following diagram illustrates a universal workflow applicable to all methods, emphasizing the critical control points for ensuring data integrity.

G cluster_prep 1. Preparation Phase cluster_cal 2. System Validation cluster_measure 3. Measurement Phase cluster_analysis 4. Data Analysis prep_solution Prepare Surfactant Solutions (Serial Dilution) clean_probe Clean Probe & Vessel (e.g., Flame Annealing Pt Plate/Ring) calibrate Calibrate Tensiometer (with known weight) prep_solution->calibrate verify Verify with Pure Water (72.8 mN/m @ 20°C) calibrate->verify temp_control Equilibrate Sample (Temperature Control) verify->temp_control measure_st Perform Measurement (Allow for Equilibrium Time) temp_control->measure_st plot_data Plot Surface Tension vs. log(Concentration) measure_st->plot_data determine_cmc Determine CMC (Intersection of two linear fits) plot_data->determine_cmc

Caption: General workflow for CMC determination of amino acid surfactants.

Detailed Protocol: CMC Determination using the Wilhelmy Plate Method

This protocol is designed for determining the equilibrium surface tension and CMC of an amino acid surfactant in an aqueous solution.

Materials:

  • Force Tensiometer with a Wilhelmy plate attachment (sandblasted platinum plate recommended)

  • High-purity amino acid surfactant

  • Ultrapure water (Type I, resistivity > 18 MΩ·cm)

  • Glass sample vessels (watch glasses should not be used)[17]

  • Precision analytical balance

  • Volumetric flasks and pipettes

  • Temperature control unit (e.g., circulating water bath)

Procedure:

  • Probe and Vessel Cleaning (Trustworthiness Pillar):

    • Rinse the platinum plate and glass vessel thoroughly with ultrapure water.

    • Heat the platinum plate in the oxidizing part of a Bunsen burner flame until it glows red-hot. This removes organic contaminants.

    • Allow the plate to cool completely in a clean, dust-free environment.

    • Causality: Incomplete cleaning is the most common source of error. Residual surfactants or impurities will drastically alter the measured surface tension. Flame annealing provides the most reliable cleaning for platinum probes.

  • Instrument Calibration and Verification:

    • Calibrate the tensiometer's force sensor according to the manufacturer's instructions, typically using a certified calibration weight.

    • Fill a clean vessel with ultrapure water and place it in the temperature-controlled sample stage, allowing it to equilibrate (e.g., to 25.0 ± 0.1 °C).

    • Measure the surface tension of the water. The reading should be within ±0.2 mN/m of the accepted value for that temperature (e.g., 72.0 mN/m at 25°C).

    • Causality: This step validates the entire system—the balance, the probe's cleanliness, and the experimental setup—before measuring the actual samples.

  • Sample Preparation:

    • Prepare a concentrated stock solution of the amino acid surfactant in ultrapure water.

    • Perform a series of dilutions to create solutions spanning a wide concentration range, both below and above the expected CMC. A logarithmic dilution series is most efficient.

    • Expert Insight: The pH of the solution can significantly impact the charge and behavior of amino acid surfactants.[18][19] Unless investigating pH effects, it is crucial to use a consistent buffer system or ensure the pH of the deionized water is stable and recorded for all measurements.

  • Measurement Protocol:

    • Start with the most dilute solution to minimize cross-contamination.

    • Pour the solution into the clean sample vessel and allow it to thermally equilibrate.

    • Lower the Wilhelmy plate until it just touches the surface of the liquid. The instrument will detect the contact and automatically position the plate at the zero-depth of immersion.

    • Begin data acquisition. Monitor the surface tension reading over time. For amino acid surfactants, an equilibrium time of several minutes to even an hour may be necessary. Equilibrium is reached when the surface tension value remains constant (e.g., changes by < 0.1 mN/m over 5 minutes).

    • Record the equilibrium surface tension value.

    • Repeat the measurement for each concentration, ensuring the plate and vessel are thoroughly cleaned between samples.

  • Data Analysis for CMC Determination:

    • Plot the equilibrium surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

    • The resulting graph should show two distinct regions: a steep linear decrease in surface tension at low concentrations and a plateau region at high concentrations.

    • The CMC is determined as the concentration at the intersection of the two lines fitted to these regions.

Special Considerations for Amino Acid Surfactants

  • pH Sensitivity: The headgroup of an amino acid surfactant can be zwitterionic, cationic, or anionic depending on the solution's pH.[18][20] This charge state dramatically influences its surface activity and micellization behavior.[20] Therefore, controlling and reporting the pH is non-negotiable for reproducible results.

  • Purity: Technical-grade surfactants often contain a distribution of alkyl chain lengths, which can lead to a gradual change in surface tension around the CMC rather than a sharp inflection point.[21]

  • Time to Equilibrium: Due to potentially complex intermolecular interactions (like hydrogen bonding), some amino acid surfactants can be slow to adsorb to the interface.[22] It is imperative to experimentally confirm that equilibrium has been reached, rather than relying on a fixed measurement time.[7]

By selecting the appropriate methodology and adhering to a rigorous, self-validating protocol, researchers can generate high-quality, reliable surface tension data that accurately reflects the properties of their amino acid surfactant systems, paving the way for successful formulation and development.

References

  • ASTM D1331-14, Standard Test Methods for Surface and Interfacial Tension of Solutions of Paints, Solvents, Solutions of Surface-Active Agents, and Related Materials, ASTM International, West Conshohocken, PA, 2014. URL: [Link]

  • Dyne Testing, "How to choose between a Wilhelmy plate and a du Noüy ring," Dyne Testing, [Online]. Available: [Link]

  • KRÜSS Scientific, "ASTM D1331-14," KRÜSS Scientific GmbH, [Online]. Available: [Link]

  • ASTM D1331-20, Standard Test Method for Surface and Interfacial Tension of Solutions of Surface-Active Agents, ASTM International, West Conshohocken, PA, 2020. URL: [Link]

  • ISO 304:1985, Surface active agents — Determination of surface tension by drawing up liquid films, International Organization for Standardization, Geneva, CH, 1985. URL: [Link]

  • CSC Scientific, "Surface Tension by duNouy Rings or Wilhelmy Plates – Which to Choose?," CSC Scientific Company, Inc., [Online]. Available: [Link]

  • DataPhysics Instruments, "Dynamic Surface Tension," DataPhysics Instruments GmbH, [Online]. Available: [Link]

  • M. Borkowski et al., "Experimental and theoretical study of adsorption of synthesized amino acid core derived surfactants at an air/water interface," RSC Advances, 2022. URL: [Link]

  • A. Zdziennicka et al., "Surface properties in surfactant systems containing amino acid-based surfactants," Colloids and Surfaces A: Physicochemical and Engineering Aspects, 2017. URL: [Link]

  • G. Chen et al., "Preparation and surface activity study of amino acid surfactants," Comptes Rendus Chimie, vol. 22, pp. 277-282, 2019. URL: [Link]

  • P. J. Collett, "A review of surface tension measuring techniques, surfactants, and their implications for oxygen transfer in," University of California, Los Angeles, 1984. URL: [Link]

  • A. Hutin, "CMC of a surfactant with pendant/rising drop method?," ResearchGate, [Online]. Available: [Link]

  • KRÜSS Scientific, "Pendant drop," KRÜSS Scientific GmbH, [Online]. Available: [Link]

  • TEGEWA, "Determination of CMCs," TEGEWA, 2020. [Online]. Available: [Link]

  • M. A. Farr, "An Investigation of the Effect of pH on Micelle Formation by a Glutamic Acid-Based Biosurfactant," MDPI, 2024. URL: [Link]

Sources

biodegradability testing standards for Sodium N-lauroylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biodegradability Testing Standards for Sodium N-lauroylalanine: A Comparative Technical Guide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Green Chemistry Transition

In the landscape of surfactant chemistry, the shift from petrochemical-derived sulfates to bio-based amino acid surfactants is no longer a trend—it is a regulatory and ecological imperative. This compound (SLA), an anionic surfactant derived from L-alanine and lauric acid, represents a critical evolution in this space.

Unlike Sodium Dodecyl Sulfate (SDS), which offers rapid biodegradation but high aquatic toxicity, SLA couples ready biodegradability with exceptional mildness . This guide provides an in-depth technical comparison of SLA against industry standards, detailing the OECD 301 testing protocols required to validate its environmental claims.

The Molecule & Mechanism: Why Structure Dictates Fate

To understand the biodegradability of this compound, one must first understand its metabolic fate. Unlike ethoxylated surfactants (e.g., SLES) that require complex ether-cleavage mechanisms, SLA mimics natural substrates.

The "Trojan Horse" Mechanism: Microorganisms do not view SLA as a xenobiotic toxin but as a nutrient source. The amide bond linking the fatty acid tail (Lauric acid) and the amino acid head (Alanine) is the primary target.

Metabolic Pathway Visualization

Figure 1: The enzymatic hydrolysis and subsequent oxidation pathway of this compound.

MetabolicPathway SLA This compound Amidase Enzyme: Amidase (Hydrolysis) SLA->Amidase Lauric Lauric Acid (C12 Fatty Acid) Amidase->Lauric Alanine L-Alanine (Amino Acid) Amidase->Alanine BetaOx Beta-Oxidation Cycle Lauric->BetaOx TCA TCA Cycle (Deamination) Alanine->TCA Biomass CO2 + H2O + Biomass BetaOx->Biomass TCA->Biomass

Caption: Microorganisms utilize amidase enzymes to cleave SLA into Lauric Acid and L-Alanine, both of which enter standard metabolic cycles (Beta-oxidation and TCA).

Regulatory Landscape: The OECD 301 Standard

For a surfactant to be classified as "Readily Biodegradable," it must pass stringent criteria set by the Organisation for Economic Co-operation and Development (OECD).

  • The Threshold: >60% degradation (measured as ThCO2 or ThOD) within a 28-day period.[1][2]

  • The 10-Day Window: Once degradation reaches 10%, it must surpass the 60% threshold within the next 10 days.[2][3][4]

Why OECD 301F (Manometric Respirometry)? While OECD 301B (CO2 Evolution) is common, OECD 301F is the superior choice for this compound testing because:

  • Closed System: Prevents loss of volatile intermediates.

  • Continuous Data: Manometric sensors provide real-time kinetics, allowing precise identification of the "lag phase" and the "10-day window."

  • Toxicity Monitoring: High concentrations of surfactants can inhibit the very bacteria meant to degrade them. 301F allows for immediate detection of inhibitory effects.

Comparative Performance: SLA vs. The Industry

The following data synthesizes experimental ranges from technical dossiers and literature. This compound is compared against the standard irritant (SDS) and the standard ethoxylate (SLES).

FeatureThis compound Sodium Lauryl Sulfate (SDS) Sodium Laureth Sulfate (SLES)
Biodegradability (28 Days) > 80% (Readily Biodegradable) > 95% (Readily Biodegradable)> 70% (Readily Biodegradable)
10-Day Window Passes PassesVariable (Ethoxylate chain dependent)
Aquatic Toxicity (Fish LC50) > 100 mg/L (Practically Non-toxic) 1 - 10 mg/L (Toxic)1 - 10 mg/L (Toxic)
Daphnia Toxicity (EC50) ~30 - 50 mg/L 1 - 5 mg/L5 - 15 mg/L
Metabolites Fatty Acid + Amino Acid (Safe)Sulfate ions + Fatty AcidPEG chains (Potential persistence)
Inoculum Inhibition Low (Mild to bacteria)High (Toxic to inoculum at >100mg/L)Moderate

Key Insight: While SDS degrades slightly faster, it is highly toxic to aquatic life during the process. SLA achieves "Ready" status without the associated environmental toxicity spike, making it the superior choice for "Green Label" formulations.

Experimental Protocol: Validating SLA Biodegradability

Protocol: OECD 301F (Manometric Respirometry) Objective: Measure Oxygen Uptake (BOD) over 28 days.

Senior Scientist's Note on "Self-Validating" Systems:
  • The Foaming Challenge: Surfactants foam when aerated. In a respirometer, foam can enter the sensor head, ruining the test. Solution: Use a lower stirring speed and add trace silicone oil or adsorb the surfactant onto silica gel if solubility is an issue (though SLA is generally soluble).

  • Toxicity Control: You must run a flask containing both the test substance (SLA) and the reference (Sodium Benzoate). If degradation is <25% in 14 days, SLA is toxic to the inoculum. (SLA typically passes this easily).

Workflow Diagram

Figure 2: Step-by-step workflow for executing OECD 301F for amino acid surfactants.

OECD301F cluster_flasks Parallel Vessels Prep 1. Inoculum Preparation (Activated Sludge from STP) Medium 2. Mineral Medium Setup (pH 7.4 buffered) Prep->Medium Flasks 3. Test Vessel Loading Medium->Flasks Blank Blank (Inoculum only) Flasks->Blank Ref Reference (Na-Benzoate) Flasks->Ref Test Test Item (SLA 100mg/L) Flasks->Test Tox Toxicity Control (SLA + Benzoate) Flasks->Tox Incubate 4. Incubation (22°C, Dark, Stirred, 28 Days) Blank->Incubate Ref->Incubate Test->Incubate Tox->Incubate Measure 5. Manometric Measurement (O2 Consumption / CO2 Absorption) Incubate->Measure Calc 6. Calculation % Degradation = (BOD / ThOD) * 100 Measure->Calc Valid 7. Validation Check (Ref > 60% by Day 14?) Calc->Valid

Caption: The OECD 301F workflow requires parallel vessels to correct for endogenous respiration (Blank) and validate inoculum viability (Reference).

Critical Analysis & Interpretation

When analyzing the results for this compound, researchers should look for the following kinetic profile:

  • Lag Phase (Days 0-2): A short adaptation period is normal. If the lag phase > 3 days, check inoculum activity.

  • Log Phase (Days 3-10): Rapid oxygen uptake corresponding to the hydrolysis of the amide bond and consumption of the fatty acid tail.

  • Plateau (Days 14-28): The curve should flatten as the primary carbon source is exhausted.

  • The "Green" Verdict:

    • SLA typically reaches >60% degradation within 10-14 days .

    • Unlike SLES, it does not leave persistent polyethylene glycol (PEG) chains.

    • Unlike SDS, the toxicity control flask will show normal degradation rates, proving SLA is non-inhibitory to wastewater bacteria.

References

  • OECD Guidelines for the Testing of Chemicals. Test No. 301: Ready Biodegradability.[1][5] (1992).[1][3] Organisation for Economic Co-operation and Development.[1][6] [Link]

  • Nnanna, I. A., & Xia, J.Protein-Based Surfactants: Synthesis: Physicochemical Properties, and Applications. (2001). CRC Press. (Standard text on amino acid surfactant mechanisms).
  • European Chemicals Agency (ECHA). Registration Dossier: Sodium N-lauroylsarcosinate (Chemical Class Comparator). [Link]

  • Jurado, E., et al. Biodegradation of Amino Acid-Based Surfactants. Journal of Surfactants and Detergents. [Link]

  • Bondi, C. A., et al. Human and Environmental Toxicity of Sodium Lauryl Sulfate (SLS): Evidence for Safe Use in Household Cleaning Products. (2015).[7] Environmental Health Insights. [Link]

Sources

A Comparative Guide to the Cytotoxicity of Anionic Surfactants on Keratinocytes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Anionic surfactants are fundamental components in a vast array of cosmetic and pharmaceutical products, prized for their cleansing and foaming properties. However, their interaction with the skin's primary barrier, the epidermis, and its main cell type, keratinocytes, is a subject of intense scientific scrutiny. Understanding the cytotoxic potential of these surfactants is paramount for developing safe and effective topical products. This guide provides a comprehensive comparison of the cytotoxic effects of common anionic surfactants on keratinocytes, supported by experimental data and methodologies, to aid researchers and drug development professionals in making informed formulation decisions.

The Dual Nature of Anionic Surfactants: Efficacy vs. Irritation

Anionic surfactants, such as the widely used Sodium Lauryl Sulfate (SLS) and Sodium Laureth Sulfate (SLES), possess a negatively charged head group that facilitates the removal of dirt and oil.[1][2][3] While highly effective as detergents, this same property can lead to disruption of the stratum corneum and interaction with keratinocytes, potentially causing skin irritation, dryness, and barrier dysfunction.[4][5][6] The degree of cytotoxicity varies significantly among different anionic surfactants, influenced by factors such as their chemical structure, concentration, and the duration of exposure.[7]

Sodium Lauryl Sulfate (SLS) vs. Sodium Laureth Sulfate (SLES): A Tale of Two Surfactants

SLS, also known as sodium dodecyl sulfate (SDS), is a potent and effective cleanser but is also recognized as a known skin irritant.[2][3][8] Its strong cleansing action can strip the skin of its natural lipids, leading to irritation and compromising the skin barrier.[2]

SLES is a derivative of SLS that has undergone ethoxylation, a process that adds ethylene oxide to the molecule.[1][2] This modification makes SLES a gentler surfactant with a reduced potential for skin irritation compared to SLS, while still maintaining good cleansing and foaming capabilities.[1][2][3][8] For this reason, SLES is often preferred in formulations intended for sensitive skin or in products with prolonged skin contact.[3][8]

Unraveling the Mechanisms of Surfactant-Induced Keratinocyte Cytotoxicity

The cytotoxic effects of anionic surfactants on keratinocytes are multifaceted. At a molecular level, these compounds can:

  • Disrupt Cell Membranes: Surfactants can intercalate into the lipid bilayer of keratinocyte cell membranes, increasing their permeability and leading to the leakage of intracellular components and eventual cell lysis.[9]

  • Denature Proteins: Anionic surfactants can interact with and denature key cellular proteins, including enzymes essential for cell viability and function.

  • Induce Oxidative Stress: Exposure to certain surfactants can lead to the generation of reactive oxygen species (ROS) within keratinocytes, causing oxidative damage to cellular components like DNA, lipids, and proteins.[7]

  • Trigger Programmed Cell Death: Surfactants can activate signaling pathways that lead to controlled forms of cell death, such as apoptosis and necroptosis.[9][10]

In Vitro Methodologies for Assessing Keratinocyte Cytotoxicity

A variety of well-established in vitro assays are employed to quantify the cytotoxic effects of anionic surfactants on keratinocytes. The human keratinocyte cell line, HaCaT, is a commonly used and relevant model for these studies.[11][12]

General Experimental Workflow

The assessment of surfactant cytotoxicity typically follows a standardized workflow, from cell culture to data analysis.

G cluster_0 Cell Culture & Seeding cluster_1 Surfactant Exposure cluster_2 Cytotoxicity Assessment cluster_3 Data Analysis A 1. Culture HaCaT Keratinocytes B 2. Seed Cells in 96-Well Plates A->B D 4. Treat Cells with Surfactants for a Defined Period (e.g., 24h) B->D C 3. Prepare Surfactant Dilutions C->D E 5. Perform Cytotoxicity Assays (e.g., MTT, LDH) D->E F 6. Measure Absorbance/Fluorescence E->F G 7. Calculate Cell Viability (%) and IC50 Values F->G G cluster_0 Initiation cluster_1 Signaling Cascade cluster_2 Execution A Anionic Surfactant Exposure B Plasma Membrane Damage A->B C RIPK3 Activation B->C D MLKL Phosphorylation C->D E MLKL Oligomerization & Translocation to Membrane D->E F Pore Formation E->F G Cell Lysis & Inflammation F->G

Caption: A simplified signaling pathway for surfactant-induced necroptosis in keratinocytes.

This pathway highlights that surfactant-induced cell death is not merely a passive process of membrane dissolution but can involve complex and regulated cellular signaling events.

Conclusion and Future Directions

The selection of anionic surfactants in topical formulations requires a careful balance between cleansing efficacy and potential cytotoxicity. This guide demonstrates that significant differences exist in the cytotoxic profiles of common anionic surfactants, with SLES being a demonstrably milder alternative to SLS. The use of robust in vitro cytotoxicity assays, such as the MTT and LDH assays, provides essential data for risk assessment and the development of safer consumer and pharmaceutical products.

Future research should continue to explore the intricate molecular mechanisms underlying surfactant-keratinocyte interactions and investigate novel surfactant structures with improved safety profiles. A deeper understanding of these processes will ultimately lead to the formulation of next-generation products that are both effective and exceptionally gentle on the skin.

References

  • Complexes of Ectoine with the Anionic Surfactants as Active Ingredients of Cleansing Cosmetics with Reduced Irritating Potential - MDPI. (2020, March 21). MDPI. [Link]

  • Assessment of the potential skin irritation of lysine-derivative anionic surfactants using mouse fibroblasts and human keratinoc. Informa UK Limited. [Link]

  • Surfactants from itaconic acid: Toxicity to HaCaT keratinocytes in vitro, micellar solubilization, and skin permeation enhancement of hydrocortisone - PubMed. (2017, May 30). PubMed. [Link]

  • A surfactant polymer wound dressing protects human keratinocytes from inducible necroptosis - PMC. (2021, February 23). National Center for Biotechnology Information. [Link]

  • Surfactant-induced cytotoxicity in cultures of human keratinocytes and a commercially available cell line (3T3) - PubMed. PubMed. [Link]

  • A surfactant polymer wound dressing protects human keratinocytes from inducible necroptosis - PubMed. (2021, February 23). PubMed. [Link]

  • (PDF) A surfactant polymer wound dressing protects human keratinocytes from inducible necroptosis - ResearchGate. ResearchGate. [Link]

  • In Vitro Cytotoxicity and Phototoxicity Assessment of Acylglutamate Surfactants Using a Human Keratinocyte Cell Line - MDPI. (2014, July 14). MDPI. [Link]

  • Anionic surfactants and commercial detergents decrease tight junction barrier integrity in human keratinocytes | Request PDF - ResearchGate. ResearchGate. [Link]

  • Subclinical, non-erythematous irritation with an open assay model (washing): Sodium lauryl sulfate (SLS) versus sodium laureth sulfate (SLES) | Request PDF - ResearchGate. ResearchGate. [Link]

  • Comparison of in vivo and in vitro tests to predict the irritation potential of surfactants and cleansing formulation - Morressier. (2019, September 21). Morressier. [Link]

  • Comparison of cytotoxicity of various surfactants tested on normal human fibroblast cultures using the neutral red test, MTT assay and LDH release - PubMed. PubMed. [Link]

  • Cytotoxicity of HaCaT keratinocytes determined by MTT (a) and LDH (b)... - ResearchGate. ResearchGate. [Link]

  • Optimization of Toxicity, Biodegradability, and Skin Irritation in Formulations Containing Mixtures of Anionic and Nonionic Surfactants Combined with Silica Nanoparticles - MDPI. MDPI. [Link]

  • In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC. National Center for Biotechnology Information. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (2025, January 23). Kosheeka. [Link]

  • Decoding SLS vs. SLES in Personal Care Products - Prakash Chemicals International. (2024, February 16). Prakash Chemicals International. [Link]

  • The Truth About SLS/SLES - Made By Risch. Made By Risch. [Link]

  • SLES vs SLS vs ALS: Which Surfactant Is the Best for Your Product? | Niran Chemical. Niran Chemical. [Link]

  • A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay - MDPI. (2023, August 16). MDPI. [Link]

  • Anionic surfactants and commercial detergents decrease tight junction barrier integrity in human keratinocytes - PubMed. (2016, September 15). PubMed. [Link]

  • Anionic Surfactant–Induced Changes in Skin Permeability | Request PDF - ResearchGate. ResearchGate. [Link]

  • Anionic Surfactant-Induced Changes in Skin Permeability - PubMed. (2019, July 30). PubMed. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Sodium N-lauroylalanine

[1]

Executive Summary & Hazard Characterization

Sodium N-lauroylalanine (often associated with CAS 21539-58-2 or similar amino acid surfactant derivatives) is an anionic surfactant derived from L-alanine and lauric acid.[1] While generally considered milder than sulfate-based surfactants, its amphiphilic nature presents specific risks in a laboratory setting, particularly regarding mucosal membrane interaction and inhalation of fine particulates.

The "Why" Behind the Safety Protocol

Unlike inert salts, surfactants like this compound actively lower surface tension and can disrupt lipid bilayers.

  • Ocular Risk (Critical): As a surfactant, it can rapidly penetrate the corneal epithelium by disrupting the tear film's lipid layer, leading to immediate and potentially severe irritation (Category 2A/2B).

  • Inhalation Risk: In its solid state, the powder is often low-density and electrostatic.[1] Inhalation can cause respiratory tract irritation (H335) and surfactant-induced inflammation of alveolar tissue.[1]

  • Dermal Risk: Prolonged exposure strips natural skin oils, leading to contact dermatitis (H315).

Personal Protective Equipment (PPE) Matrix

This matrix is designed to mitigate the specific risks identified above. Standard laboratory attire (long pants, closed-toe shoes) is the baseline requirement. [1]

Protection ZoneRecommended EquipmentTechnical Justification (Causality)
Ocular Chemical Splash Goggles (Indirect Vent)Critical: Standard safety glasses are insufficient.[1] In the event of a splash, the surfactant nature allows the liquid to "creep" around unsealed edges. Goggles provide a seal against creeping fluids and airborne dust.[1]
Respiratory N95 or P100 Respirator (for solid handling)The powder is fine and easily aerosolized.[1] Surgical masks do not seal against particulate inhalation.[1] Use a P100 if handling >100g in an open bench setting.[1]
Dermal (Hand) Nitrile Gloves (Min.[1] 0.11mm thickness)Nitrile offers excellent resistance to permeation by surfactants.[1] Latex is not recommended due to potential protein sensitization risks when combined with amino acid derivatives.[1]
Body Lab Coat (Cotton/Poly Blend)Provides a barrier against dust accumulation on street clothes.[1] Ensure the coat is buttoned to the neck to prevent dust entry.

Operational Protocol: Weighing & Solubilization

Handling this compound requires controlling two physical behaviors: electrostatic scattering (powder) and foaming (solution).[1]

Workflow Logic

The following diagram illustrates the safe handling workflow to minimize aerosolization and foam generation.

HandlingWorkflowStartStart: Powder HandlingEnvironment1. Environmental Control(Low Humidity, Fume Hood ON)Start->EnvironmentWeighing2. Weighing(Use Anti-Static Gun if available)Environment->WeighingSash at safe heightTransfer3. Transfer to Vessel(Avoid pouring from height)Weighing->TransferSlow movementSolvent4. Solvent Addition(Add water SLOWLY down side wall)Transfer->SolventMixing5. Mixing(Magnetic Stirrer: Low RPM)Solvent->MixingCheckCheck: Is foam generating?Mixing->CheckAdjustAction: Reduce RPM / Add DefoamerCheck->AdjustYesFinalFinal Solution ReadyCheck->FinalNoAdjust->Mixing

Figure 1: Operational workflow for solubilizing this compound, emphasizing foam control.

Step-by-Step Methodology
  • Engineering Control: Perform all weighing of the solid powder inside a chemical fume hood to capture fugitive dust.[1]

  • Static Management: This powder is prone to static charge.[1] Use an anti-static gun or wipe the spatula with an anti-static cloth before weighing to prevent the powder from "jumping."

  • Solubilization (The "Wetting" Technique):

    • Do not dump water onto the powder.[1] This creates clumps (fish-eyes) that are difficult to dissolve.[1]

    • Protocol: Place the magnetic stir bar in the beaker first. Add the powder.[1] Slowly pour water down the side of the beaker while stirring at low RPM (60-100) .

    • Why? High RPM creates a vortex that entrains air, generating stable foam that can overflow the vessel.

Emergency Response & Disposal

Surfactant spills present a unique slip hazard and cleaning challenge.[1] Standard "mop and bucket" techniques often exacerbate the issue by generating massive amounts of foam.

Spill Response Decision Tree

SpillResponseSpillSpill DetectedTypeIdentify StateSpill->TypeDryDry Powder SpillType->DryWetLiquid/Solution SpillType->WetActionDryAction: HEPA Vacuum orSweep gently (No Dust)Dry->ActionDryActionWetAction: Absorb with Vermiculiteor Paper TowelsWet->ActionWetAvoidCRITICAL AVOID:Do not add water directly!Wet->AvoidDisposalDisposal:Seal in HazMat BagActionDry->DisposalActionWet->Disposal

Figure 2: Decision logic for containing this compound spills. Note the restriction on adding water to wet spills.

Disposal Protocols
  • Small Quantities (Lab Scale): Do not pour down the drain. While amino acid surfactants are biodegradable, high concentrations can disrupt local wastewater treatment bacteria and violate local effluent regulations regarding Chemical Oxygen Demand (COD).

  • Solid Waste: Collect in a dedicated container labeled "Solid Chemical Waste - Surfactant."[1]

  • Liquid Waste: Collect in "Aqueous Chemical Waste."[1] Ensure the container is not filled >80% to allow for potential foaming during transport.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23679011, Sodium lauroyl methylaminopropionate. Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium N-lauroylalanine
Reactant of Route 2
Reactant of Route 2
Sodium N-lauroylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.